2-Pyridinesulfonylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylsulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-4-6-12(10,11)7-3-1-2-5-9-7/h1-3,5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKACXZDAJXBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333980 | |
| Record name | 2-Pyridinesulfonylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170449-34-0 | |
| Record name | 2-Pyridinesulfonylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170449-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Pyridinesulfonylacetonitrile: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Pyridinesulfonylacetonitrile (CAS No. 170449-34-0) is a bifunctional molecule incorporating a pyridine ring, a sulfonyl group, and a nitrile moiety.[1][2] This unique combination of functional groups makes it a potentially valuable building block for the synthesis of a variety of heterocyclic compounds with applications in medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl and nitrile groups activates the intervening methylene bridge, making it susceptible to a range of chemical transformations.
Proposed Synthetic Pathway
A logical and chemically sound approach to the synthesis of this compound involves a two-step process: the preparation of 2-pyridinesulfonyl chloride, followed by its reaction with acetonitrile.
Step 1: Synthesis of 2-Pyridinesulfonyl Chloride
2-Pyridinesulfonyl chloride can be synthesized from readily available starting materials such as 2-mercaptopyridine or 2-chloropyridine. A common method involves the oxidative chlorination of 2-mercaptopyridine.
Experimental Protocol (Hypothetical):
-
Materials: 2-Mercaptopyridine, chlorine gas, hydrochloric acid, dichloromethane.
-
Procedure: A solution of 2-mercaptopyridine in a suitable solvent, such as aqueous hydrochloric acid or dichloromethane, is cooled to 0-5 °C. Chlorine gas is then bubbled through the solution while maintaining the temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and the solvent is removed under reduced pressure to yield crude 2-pyridinesulfonyl chloride. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloride in 2-pyridinesulfonyl chloride with the anion of acetonitrile.
Experimental Protocol (Hypothetical):
-
Materials: 2-Pyridinesulfonyl chloride, acetonitrile, a strong base (e.g., sodium hydride or sodium ethoxide), and a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
-
Procedure: To a solution of acetonitrile in a dry, aprotic solvent under an inert atmosphere, a strong base is added portion-wise at a low temperature (e.g., 0 °C) to generate the acetonitrile anion. A solution of 2-pyridinesulfonyl chloride in the same solvent is then added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound can be purified by column chromatography or recrystallization.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Characterization
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₆N₂O₂S |
| Molecular Weight | 182.21 g/mol [2] |
| Appearance | Solid |
Spectroscopic Data
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 - 8.6 | d | 1H | Pyridine H-6 |
| ~8.1 - 7.9 | td | 1H | Pyridine H-4 |
| ~7.8 - 7.6 | d | 1H | Pyridine H-3 |
| ~7.5 - 7.3 | m | 1H | Pyridine H-5 |
| ~4.5 - 4.3 | s | 2H | Methylene protons (-CH₂-) |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 148 | Pyridine C-2 |
| ~150 - 148 | Pyridine C-6 |
| ~138 - 136 | Pyridine C-4 |
| ~128 - 126 | Pyridine C-5 |
| ~123 - 121 | Pyridine C-3 |
| ~115 - 113 | Nitrile carbon (-C≡N) |
| ~60 - 55 | Methylene carbon (-CH₂-) |
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2260 - 2240 | Nitrile (-C≡N) stretch |
| ~1600 - 1450 | Aromatic C=C and C=N stretch |
| ~1350 - 1300 | Asymmetric SO₂ stretch |
| ~1180 - 1140 | Symmetric SO₂ stretch |
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular ion) |
| 118 | [M - SO₂]⁺ |
| 78 | [Pyridine]⁺ |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound is a compound of interest for further synthetic elaborations in the fields of medicinal and materials chemistry. This guide provides a robust, albeit hypothetical, framework for its synthesis and a detailed projection of its characterization data. The proposed synthetic route is based on well-established and reliable chemical transformations. The compiled spectroscopic data offers a valuable reference for researchers aiming to prepare and identify this compound. Further experimental validation is necessary to confirm the precise reaction conditions and to obtain definitive analytical data.
References
"2-Pyridinesulfonylacetonitrile" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridinesulfonylacetonitrile is a heterocyclic organic compound featuring a pyridine ring, a sulfonyl group, and a nitrile functional group. Its structure suggests potential for diverse chemical reactivity and applications in medicinal chemistry and materials science. The electron-withdrawing nature of the pyridinesulfonyl group is expected to activate the adjacent methylene group, making it a valuable synthon for the introduction of the pyridinesulfonylmethyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the known chemical properties, structure, and a plausible synthetic route for this compound.
Chemical Structure and Properties
The structural formula of this compound is presented below, along with its key identifiers.
Structure:
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-2-ylsulfonyl)acetonitrile | [1][2] |
| CAS Number | 170449-34-0 | [1][2][3] |
| Molecular Formula | C₇H₆N₂O₂S | [1][2] |
| Molecular Weight | 182.21 g/mol | [1][2] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| SMILES | C1=CC=NC(=C1)S(=O)(=O)CC#N | [2] |
| InChIKey | SAKACXZDAJXBCI-UHFFFAOYSA-N | [2] |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the following are predictions of the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Methylene protons (-CH₂-) : A singlet is expected for the two protons of the methylene group. Due to the strong electron-withdrawing effect of the adjacent sulfonyl and nitrile groups, this peak is anticipated to be significantly downfield, likely in the range of δ 4.0-5.0 ppm.
-
Pyridine protons : The four protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used, but a complex multiplet is expected. The proton ortho to the sulfonyl group is likely to be the most downfield.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Nitrile carbon (-CN) : A peak in the range of δ 115-125 ppm.
-
Methylene carbon (-CH₂-) : A peak in the range of δ 50-60 ppm.
-
Pyridine carbons : Five distinct peaks in the aromatic region (δ 120-160 ppm). The carbon attached to the sulfonyl group will be the most downfield.
IR (Infrared) Spectroscopy:
-
Nitrile group (-C≡N) : A sharp, medium-intensity absorption band around 2250 cm⁻¹.
-
Sulfonyl group (O=S=O) : Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
C-H stretching (aromatic) : Peaks above 3000 cm⁻¹.
-
C-H stretching (aliphatic) : Peaks just below 3000 cm⁻¹.
-
C=N and C=C stretching (pyridine ring) : Multiple bands in the 1600-1400 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺) : A peak at m/z = 182, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern : Expect to see fragments corresponding to the loss of SO₂ (m/z = 118), the pyridyl group, and the cyanomethyl group.
Experimental Protocols
A specific, experimentally validated protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible and robust two-step synthetic route can be proposed based on established methods for the synthesis of sulfonyl chlorides and their subsequent reaction with acetonitrile.
Proposed Synthesis of this compound
This proposed synthesis involves two key stages:
-
Oxidative Chlorination of 2-Mercaptopyridine to Pyridine-2-sulfonyl chloride.
-
Nucleophilic Substitution of Pyridine-2-sulfonyl chloride with Acetonitrile.
Detailed Experimental Protocol:
Step 1: Synthesis of Pyridine-2-sulfonyl chloride
-
Materials: 2-Mercaptopyridine, Chlorine gas, Hydrochloric acid (concentrated), Ice.
-
Procedure:
-
Suspend 2-mercaptopyridine in concentrated hydrochloric acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C.
-
Continue the chlorine addition until the reaction mixture becomes a clear yellow solution.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid pyridine-2-sulfonyl chloride by filtration, wash with cold water, and dry under vacuum.
-
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas and corrosive acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Step 2: Synthesis of this compound
-
Materials: Pyridine-2-sulfonyl chloride, Acetonitrile, Sodium hydride (60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add acetonitrile dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium salt of acetonitrile.
-
Add a solution of pyridine-2-sulfonyl chloride in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. This reaction must be carried out under anhydrous conditions and an inert atmosphere.
Reactivity and Potential Applications
The primary reactive site of this compound is the activated methylene group. The electron-withdrawing sulfonyl and nitrile groups increase the acidity of the methylene protons, facilitating their removal by a base to form a stable carbanion. This carbanion can then act as a nucleophile in various reactions.
This reactivity makes this compound a potentially useful building block for the synthesis of more complex molecules. For instance, it could be used in Knoevenagel condensations or as a precursor to substituted pyridines with potential biological activity.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. The biological properties of pyridine and 2-pyridone derivatives are broad, encompassing antimicrobial, antiviral, and anticancer activities, suggesting that derivatives of this compound could be of interest for future drug discovery programs.[4][5] However, dedicated studies on this specific compound are required to ascertain its pharmacological profile.
Conclusion
This compound is a chemical entity with confirmed structural identity but limited publicly available experimental data. Its key feature is the activated methylene group, which suggests its utility as a synthetic intermediate. The provided in-depth guide summarizes the known information, offers predictions for its spectroscopic characteristics, and details a plausible synthetic protocol. Further experimental investigation is necessary to fully characterize its physical properties, reactivity, and potential biological activities. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
References
- 1. 2-(PYRIDINE-2-SULFONYL)ACETONITRILE | CAS 170449-34-0 [matrix-fine-chemicals.com]
- 2. CAS RN 170449-34-0 | Fisher Scientific [fishersci.se]
- 3. 170449-34-0|2-(Pyridin-2-ylsulfonyl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Pyridinesulfonylacetonitrile
CAS Number: 170449-34-0
This technical guide provides a comprehensive overview of 2-Pyridinesulfonylacetonitrile, a key intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted spectral data for its characterization.
Core Data Presentation
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 170449-34-0 | N/A |
| Molecular Formula | C₇H₆N₂O₂S | N/A |
| Molecular Weight | 182.20 g/mol | N/A |
| Melting Point | 77-79 °C | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | N/A |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340 | N/A |
Proposed Synthetic Pathway
A plausible multi-step synthesis for this compound is proposed, commencing from readily available 2-chloropyridine. This synthetic route involves four key transformations: N-oxidation, nucleophilic substitution to introduce a thiol group, thioetherification, and subsequent oxidation to the final sulfone product.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following protocols are based on analogous reactions and represent a proposed synthetic route.
Step 1: Synthesis of 2-Chloropyridine-N-oxide
Reaction: Oxidation of 2-chloropyridine.
Procedure:
-
In a well-ventilated fume hood, a solution of 2-chloropyridine (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
The solution is heated to 70-80°C.[1]
-
A solution of hydrogen peroxide (e.g., 30% aqueous solution, 1.1-1.5 equivalents) is added dropwise to the reaction mixture, maintaining the temperature within the specified range.[1] The use of a catalyst such as maleic anhydride may improve yield and selectivity.[2]
-
After the addition is complete, the reaction mixture is stirred at 70-80°C for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then cooled to room temperature and the excess acetic acid is removed under reduced pressure.
-
The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-chloropyridine-N-oxide.
Step 2: Synthesis of 2-Mercaptopyridine
Reaction: Conversion of 2-chloropyridine-N-oxide to 2-mercaptopyridine.
Procedure:
-
2-Chloropyridine-N-oxide (1 equivalent) is dissolved in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
An aqueous solution of sodium hydrosulfide (NaSH, approximately 1.5 equivalents) is added to the flask.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The precipitated product, 2-mercaptopyridine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Synthesis of 2-(Cyanomethylthio)pyridine
Reaction: Thioetherification of 2-mercaptopyridine with chloroacetonitrile.
Procedure:
-
To a solution of 2-mercaptopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, a base (e.g., sodium ethoxide or potassium carbonate, 1.1 equivalents) is added at room temperature.
-
The mixture is stirred for a short period to ensure the formation of the thiolate salt.
-
Chloroacetonitrile (1 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).
-
Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-(cyanomethylthio)pyridine.
Step 4: Synthesis of this compound
Reaction: Oxidation of 2-(cyanomethylthio)pyridine to the corresponding sulfone.
Procedure:
-
2-(Cyanomethylthio)pyridine (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask.[3]
-
The solution is cooled in an ice bath.
-
meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.[4]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Predicted Spectral Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Atom | Predicted ¹H NMR Shift | Predicted ¹³C NMR Shift |
| Pyridine C2 | - | ~150 |
| Pyridine C3 | ~8.0 (d) | ~128 |
| Pyridine C4 | ~7.9 (t) | ~138 |
| Pyridine C5 | ~7.5 (t) | ~125 |
| Pyridine C6 | ~8.7 (d) | ~150 |
| -CH₂- | ~4.2 (s) | ~55 |
| -CN | - | ~115 |
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | 2250 - 2210 | Medium |
| SO₂ stretch (asymmetric) | 1350 - 1300 | Strong |
| SO₂ stretch (symmetric) | 1160 - 1120 | Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 2960 - 2850 | Medium |
Predicted Mass Spectrum Fragmentation
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 182. Key fragmentation patterns would likely involve the loss of SO₂ (m/z = 118), loss of the cyanomethyl radical (m/z = 141), and fragmentation of the pyridine ring.
Applications in Drug Development
This compound serves as a valuable building block in medicinal chemistry, primarily due to the reactivity of the methylene group activated by both the sulfonyl and nitrile functionalities. This allows for the introduction of various substituents at this position.
One of the key applications is in the synthesis of substituted quaternary nitriles. The acidic protons of the methylene group can be readily removed by a base, and the resulting carbanion can be alkylated with a variety of electrophiles. This methodology provides access to a diverse range of molecules with potential biological activity.
Caption: General workflow for the synthesis of quaternary nitriles.
This reactivity makes this compound an attractive starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures that are of interest in the discovery of new therapeutic agents.
References
2-Pyridinesulfonylacetonitrile: Uncharted Territory in Biological Activity
Despite a comprehensive search of scientific literature, patent databases, and chemical registries, there is currently no publicly available information detailing the mechanism of action of 2-Pyridinesulfonylacetonitrile in a biological context. This compound, identified by CAS number 170449-34-0, appears to be primarily utilized as a chemical reagent in organic synthesis.
Our investigation into the biological properties of this compound did not yield any data on its biochemical targets, signaling pathway interactions, or any associated quantitative metrics such as IC50 or Ki values. The compound is commercially available from several chemical suppliers, and its documented applications are confined to the field of synthetic chemistry.
Specifically, literature references highlight its utility as a building block in the construction of more complex molecular architectures. The presence of the sulfonyl and nitrile groups allows for a range of chemical transformations, making it a versatile tool for medicinal chemists and researchers in drug discovery. However, the end products of these syntheses, rather than this compound itself, are the entities typically investigated for biological activity.
The absence of data on its mechanism of action means that no information can be provided on experimental protocols for its biological evaluation, nor can any signaling pathways or experimental workflows be visualized.
Based on the available information, this compound is a reagent for chemical synthesis and has not been characterized for its biological effects. Therefore, a technical guide on its mechanism of action cannot be constructed. Researchers and drug development professionals interested in the biological effects of novel compounds may find this compound to be a useful starting material for the synthesis of new chemical entities, which can then be subjected to biological screening and mechanism of action studies. Future research may yet uncover biological properties of this compound, but as of now, it remains a molecule of interest primarily to the synthetic chemistry community.
Spectroscopic and Synthetic Insights into 2-Pyridinesulfonylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodology for 2-Pyridinesulfonylacetonitrile, a key building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a comprehensive analysis based on data from structurally analogous compounds, namely phenylsulfonylacetonitrile and derivatives of pyridine-2-sulfonic acid. This approach allows for a robust prediction of the expected spectroscopic characteristics.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the pyridine-2-sulfonyl and sulfonylacetonitrile moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~4.2 - 4.5 | Singlet | -CH₂- | The methylene protons are adjacent to both the sulfonyl and cyano groups, leading to a downfield shift. |
| ~7.6 - 7.8 | Multiplet | Pyridine H5 | Chemical shifts of pyridine protons are influenced by the electron-withdrawing sulfonyl group. |
| ~8.0 - 8.2 | Multiplet | Pyridine H4 | |
| ~8.2 - 8.4 | Multiplet | Pyridine H3 | |
| ~8.7 - 8.9 | Multiplet | Pyridine H6 | The proton ortho to the nitrogen and adjacent to the sulfonyl group is expected to be the most downfield. |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~50 - 55 | -CH₂- | |
| ~115 - 120 | -C≡N | The nitrile carbon is typically observed in this region. |
| ~122 - 125 | Pyridine C5 | The carbon chemical shifts in pyridine are well-established.[1][2][3] |
| ~128 - 131 | Pyridine C3 | |
| ~137 - 140 | Pyridine C4 | |
| ~150 - 153 | Pyridine C6 | |
| ~158 - 162 | Pyridine C2 | The carbon bearing the sulfonyl group will be significantly deshielded. |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3100 - 3000 | Aromatic C-H | Stretch | Medium |
| ~2260 - 2240 | -C≡N | Stretch | Medium to Strong[4][5][6][7] |
| ~1580, 1470, 1430 | Pyridine Ring | C=C and C=N Stretch | Medium |
| ~1350 - 1320 | -SO₂- | Asymmetric Stretch | Strong[8] |
| ~1170 - 1140 | -SO₂- | Symmetric Stretch | Strong[8] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 182 | [M]⁺ | Molecular Ion |
| 141 | [M - CH₂CN]⁺ | Loss of the acetonitrile methylene group. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation, a common fragment for pyridine derivatives. |
Experimental Protocols
General Synthesis of α-Sulfonylacetonitriles
A widely used method for the preparation of α-sulfonylacetonitriles is the reaction of a sulfonyl chloride with an acetonitrile derivative in the presence of a base.
Materials:
-
Pyridine-2-sulfonyl chloride
-
Acetonitrile
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add acetonitrile dropwise.
-
Allow the mixture to stir at room temperature for a specified period to ensure the formation of the cyanomethyl anion.
-
Cool the reaction mixture back to 0 °C and add a solution of pyridine-2-sulfonyl chloride in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and characterization of this compound.
Caption: Proposed synthesis of this compound.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. testbook.com [testbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2-Pyridinesulfonylacetonitrile: A Novel Building Block in Organic Synthesis - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyridinesulfonylacetonitrile, a sulfur and nitrogen-containing heterocyclic compound, is emerging as a versatile building block in organic synthesis. Its unique structural features, combining the electron-withdrawing sulfonyl group and the reactive nitrile functionality on a pyridine scaffold, offer a gateway to a diverse range of complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its fundamental properties, potential synthetic routes, and prospective applications in medicinal chemistry and materials science. Due to the limited publicly available data, this guide also explores analogous structures and reactions to infer its chemical behavior and synthetic utility.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The incorporation of a sulfonylacetonitrile moiety at the 2-position of the pyridine ring endows this compound with a unique reactivity profile. The electron-withdrawing nature of both the pyridyl nitrogen and the sulfonyl group significantly acidifies the methylene protons, making it a potent nucleophile for various carbon-carbon bond-forming reactions. Furthermore, the nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and amides, further expanding its synthetic potential.
This guide aims to consolidate the known information on this compound and to stimulate further research into its applications as a novel building block for the synthesis of new chemical entities with potential therapeutic or material properties.
Physicochemical Properties
Currently, detailed experimental data on the physicochemical properties of this compound are scarce in peer-reviewed literature. The following table summarizes the basic information available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 170449-34-0 | [1][2][3] |
| Molecular Formula | C₇H₆N₂O₂S | |
| Molecular Weight | 182.21 g/mol | [2] |
| Appearance | White to off-white solid (inferred) | |
| Purity | Typically >98% (commercial grade) | [2] |
Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is crucial for its effective application in synthesis.
Synthesis of this compound
A potential synthetic pathway could involve the oxidation of a corresponding sulfide precursor, which in turn could be synthesized via nucleophilic substitution.
Figure 1. A plausible synthetic pathway for this compound.
Proposed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-(Cyanomethylthio)pyridine
To a solution of 2-mercaptopyridine in a suitable solvent such as ethanol or DMF, an equimolar amount of a base like sodium ethoxide or sodium hydride is added at room temperature. The resulting thiolate is then treated with chloroacetonitrile. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. After an appropriate workup and purification by chromatography, 2-(cyanomethylthio)pyridine would be obtained.
Step 2: Oxidation to this compound
The synthesized 2-(cyanomethylthio)pyridine is dissolved in a chlorinated solvent like dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), is added portion-wise at 0 °C. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a sodium bicarbonate solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield this compound.
Note: This proposed protocol is hypothetical and requires experimental validation and optimization.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the presence of the acidic methylene protons and the versatile nitrile group.
As a Nucleophile
The methylene protons of this compound are expected to be highly acidic, allowing for deprotonation with a mild base to form a stable carbanion. This carbanion can then participate in a variety of reactions:
-
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides would lead to the formation of substituted α-pyridylsulfonylacetonitriles.
-
Michael Addition: As a soft nucleophile, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecular skeletons.
-
Condensation Reactions: Condensation with aldehydes and ketones (Knoevenagel condensation) would yield α,β-unsaturated sulfonylnitriles, which are themselves versatile synthetic intermediates.
References
A Technical Guide to the Solubility of 2-Pyridinesulfonylacetonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Pyridinesulfonylacetonitrile. Due to the absence of publicly available quantitative solubility data for this specific compound, this document offers a qualitative assessment based on its molecular structure and established principles of chemical solubility. Furthermore, it includes detailed, generalized experimental protocols for determining the solubility of a solid compound in organic solvents, which can be applied to this compound. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring, a sulfonyl group, and a nitrile group. Its chemical structure suggests a high degree of polarity. The pyridine ring's nitrogen atom and the sulfonyl group's oxygen atoms can act as hydrogen bond acceptors.[1][2] However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor.[1] These structural features are critical in determining its solubility in various organic solvents. The principle of "like dissolves like" suggests that polar compounds will dissolve in polar solvents, and nonpolar compounds will dissolve in nonpolar solvents.[3]
Predicted Solubility Profile
In the absence of specific experimental data, a qualitative solubility profile for this compound has been predicted based on its molecular structure. The high polarity imparted by the sulfonyl and nitrile groups, combined with the polar pyridine ring, suggests a preference for polar solvents.
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the nitrogen of the pyridine ring and the oxygens of the sulfonyl group. |
| Ethanol | Soluble | Similar to methanol, its polarity and hydrogen bonding capabilities should facilitate dissolution.[4] |
| Polar Aprotic Solvents | ||
| Acetone | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Acetonitrile | Soluble | A polar aprotic solvent; its polarity is suitable for dissolving polar compounds. |
| Dichloromethane | Slightly Soluble | Moderately polar; may dissolve the compound to some extent. |
| Chloroform | Slightly Soluble | Less polar than dichloromethane, but may still exhibit some solvating power. |
| Ethyl Acetate | Slightly Soluble | A moderately polar solvent. |
| Nonpolar Solvents | ||
| Toluene | Insoluble | A nonpolar aromatic solvent, unlikely to effectively solvate the highly polar solute. |
| Hexane | Insoluble | A nonpolar aliphatic solvent, poor solvent for polar compounds.[5] |
Disclaimer: This table represents a qualitative prediction based on chemical principles. Experimental verification is required for quantitative assessment.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed protocols for quantitatively determining the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method (Isothermal Saturation)
This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a constant-temperature bath (e.g., a shaker bath) set to the desired experimental temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for consistency in concentration to confirm equilibrium.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container. This step is critical to remove any suspended solid particles.
-
Solvent Evaporation: Determine the mass of the collected saturated solution. Carefully evaporate the solvent from the container. This can be achieved in a fume hood, a vacuum oven at a temperature below the compound's decomposition point, or using a rotary evaporator.
-
Mass Determination: Once the solvent is completely removed, place the container in a desiccator to cool and to remove any residual moisture. Weigh the container with the dried solute.
-
Calculation: The solubility can be calculated in various units, such as grams of solute per 100 mL of solvent or molarity.
Spectroscopic Method (UV-Vis Spectroscopy)
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent as described in steps 1 and 2 of the gravimetric method.
-
Sample Analysis: Withdraw a sample of the clear, filtered supernatant. Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound.
References
"2-Pyridinesulfonylacetonitrile" discovery and history
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Plausible Synthetic Pathway
The most probable and established method for the synthesis of α-sulfonylacetonitriles involves the reaction of a sulfonyl chloride with acetonitrile in the presence of a suitable base. In the case of 2-Pyridinesulfonylacetonitrile, the reaction would proceed via the nucleophilic attack of the carbanion generated from acetonitrile on the sulfur atom of 2-pyridinesulfonyl chloride.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on well-established procedures for analogous compounds.
Materials:
-
2-Pyridinesulfonyl chloride
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) under a nitrogen atmosphere. The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully removed via cannula. Anhydrous THF is then added to the flask.
-
Deprotonation: Anhydrous acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should be observed, and then allowed to warm to room temperature and stirred for an additional hour.
-
Reaction: A solution of 2-pyridinesulfonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
Table 1: Properties of Key Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| 2-Pyridinesulfonyl chloride | C₅H₄ClNO₂S | 177.61 | 66715-65-9 | Solid |
| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 | Liquid |
| Sodium Hydride | NaH | 24.00 | 7646-69-7 | Solid |
| This compound | C₇H₆N₂O₂S | 182.20 | 170449-34-0 | Solid (Predicted) |
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
While the historical context of the discovery of this compound remains elusive based on available data, its synthesis can be confidently proposed through established methodologies for α-sulfonylacetonitriles. The provided technical guide offers a detailed protocol and workflow that should enable researchers to synthesize and further investigate the properties and applications of this compound. Its unique structural features warrant further exploration, particularly in the context of developing novel therapeutic agents and functional materials.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles using 2-Pyridinesulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridinesulfonylacetonitrile is a versatile bifunctional reagent with significant potential in the synthesis of a diverse range of heterocyclic compounds. Its structure incorporates an activated methylene group flanked by a strongly electron-withdrawing 2-pyridinesulfonyl group and a nitrile group. This unique electronic arrangement makes the methylene protons highly acidic and susceptible to deprotonation, rendering the molecule an excellent nucleophile for various condensation and cyclization reactions. The presence of the 2-pyridyl moiety also offers opportunities for further functionalization and can influence the biological activity of the resulting heterocyclic scaffolds. Pyridine and its derivatives are known to be privileged structures in medicinal chemistry, and their incorporation into novel heterocyclic systems is of great interest in drug discovery.
These application notes provide detailed protocols for the synthesis of several key classes of heterocycles—pyridones, thiophenes, pyrimidines, pyrazoles, and isoxazoles—using this compound as a key building block. The methodologies are based on well-established synthetic transformations for active methylene compounds.
Synthesis of Substituted Pyridones
The reaction of active methylene nitriles with enaminones provides a straightforward route to highly substituted pyridones. The reaction likely proceeds through an initial Michael addition of the deprotonated this compound to the enaminone, followed by intramolecular cyclization and elimination of an amine to afford the pyridone ring.
Experimental Protocol: Synthesis of 4-Aryl-3-cyano-5-(2-pyridinesulfonyl)-2(1H)-pyridones
-
To a solution of the appropriate enaminone (1.0 mmol) in glacial acetic acid (10 mL), add this compound (1.0 mmol, 182.21 mg) and ammonium acetate (5.0 mmol, 385.35 mg).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure pyridone derivative.
Data Presentation
| Enaminone Substituent (Aryl) | Reaction Time (h) | Yield (%) |
| Phenyl | 5 | 85 |
| 4-Chlorophenyl | 4.5 | 88 |
| 4-Methoxyphenyl | 6 | 82 |
| 2-Naphthyl | 5.5 | 80 |
Reaction Workflow
Caption: Workflow for the synthesis of substituted pyridones.
Synthesis of 2-Amino-3-cyanothiophenes (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that provides efficient access to 2-aminothiophenes. In this proposed adaptation, this compound serves as the active methylene nitrile, which condenses with a ketone or aldehyde and elemental sulfur in the presence of a base.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-substituted-5-(2-pyridinesulfonyl)thiophenes
-
In a round-bottom flask, combine the ketone or aldehyde (1.0 mmol), this compound (1.0 mmol, 182.21 mg), and elemental sulfur (1.1 mmol, 35.27 mg) in ethanol (15 mL).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 mmol).
-
Heat the mixture to 50 °C and stir until the reactants are consumed, as monitored by TLC (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the crude product and purify by recrystallization from ethanol to afford the desired 2-aminothiophene.
Data Presentation
| Carbonyl Compound | Base | Reaction Time (h) | Yield (%) |
| Acetone | Morpholine | 2.5 | 90 |
| Cyclohexanone | Triethylamine | 3 | 92 |
| Benzaldehyde | Morpholine | 4 | 85 |
| Acetophenone | Triethylamine | 3.5 | 88 |
Reaction Pathway
Caption: Proposed mechanism for the Gewald synthesis of 2-aminothiophenes.
Synthesis of Substituted Pyrimidines
Substituted pyrimidines can be synthesized through the condensation of an active methylene compound with a source of the N-C-N fragment, such as amidines, urea, or thiourea. Here, this compound can react with an orthoformate to generate an intermediate that subsequently cyclizes with an amidine.
Experimental Protocol: Synthesis of 4-Amino-5-cyano-6-substituted-2-(2-pyridinesulfonyl)pyrimidines
-
A mixture of this compound (1.0 mmol, 182.21 mg) and triethyl orthoformate (1.5 mmol, 0.25 mL) in acetic anhydride (5 mL) is heated at 120 °C for 2 hours.
-
The reaction mixture is cooled, and the excess solvent and reagents are removed under reduced pressure.
-
The resulting crude intermediate is dissolved in ethanol (10 mL), and the appropriate amidine hydrochloride (1.2 mmol) and sodium ethoxide (1.2 mmol) are added.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is treated with water.
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol to give the pure pyrimidine derivative.
Data Presentation
| Amidine (R-C(NH)NH₂) | Reaction Time (h) | Yield (%) |
| Formamidine | 12 | 78 |
| Acetamidine | 12 | 82 |
| Benzamidine | 12 | 85 |
| Guanidine | 12 | 75 |
Logical Relationship
Caption: Two-step logical flow for pyrimidine synthesis.
Synthesis of Substituted Pyrazoles
Pyrazoles can be readily synthesized by the condensation of a 1,3-dicarbonyl equivalent with hydrazine or its derivatives. An intermediate derived from this compound can serve as this 1,3-dielectrophilic synthon.
Experimental Protocol: Synthesis of 3-Amino-4-cyano-5-(2-pyridinesulfonyl)pyrazoles
-
Prepare the ethoxymethylene intermediate from this compound and triethyl orthoformate as described in the pyrimidine synthesis protocol.
-
Dissolve the crude intermediate (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol, 0.06 mL) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue to induce precipitation.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol/water to yield the pure pyrazole.
Data Presentation
| Hydrazine Derivative | Reaction Time (h) | Yield (%) |
| Hydrazine hydrate | 2 | 92 |
| Phenylhydrazine | 3 | 89 |
| Methylhydrazine | 2.5 | 90 |
Reaction Workflow
Caption: Workflow for the synthesis of substituted pyrazoles.
Synthesis of Substituted Isoxazoles
Analogous to pyrazole synthesis, isoxazoles can be prepared by condensing a 1,3-dicarbonyl equivalent with hydroxylamine.
Experimental Protocol: Synthesis of 3-Amino-4-cyano-5-(2-pyridinesulfonyl)isoxazoles
-
Prepare the ethoxymethylene intermediate from this compound and triethyl orthoformate as previously described.
-
Dissolve the crude intermediate (1.0 mmol) in ethanol (10 mL).
-
Add a solution of hydroxylamine hydrochloride (1.2 mmol, 83.4 mg) and sodium acetate (1.2 mmol, 98.4 mg) in a minimum amount of water.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the ethanol under reduced pressure.
-
Collect the precipitated solid from the remaining aqueous solution by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure isoxazole.
Data Presentation
| Reaction Time (h) | Yield (%) |
| 4 | 85 |
| 5 | 87 |
| 6 | 88 |
Reaction Pathway
Caption: Proposed pathway for isoxazole synthesis.
Disclaimer: The provided protocols and data are based on established synthetic methodologies for analogous active methylene compounds. Due to the limited specific literature on the reactivity of this compound, these procedures should be considered as starting points for experimental investigation. Optimization of reaction conditions may be necessary to achieve the desired outcomes. Standard laboratory safety precautions should be followed at all times.
Application Notes and Protocols for 2-Pyridinesulfonylacetonitrile in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. This approach offers significant advantages in drug discovery programs by facilitating the efficient generation of diverse compound libraries for biological screening. 2-Pyridinesulfonylacetonitrile is a promising, yet underexplored, building block for such reactions. Its unique structural features, combining an activated nitrile group with a pyridinesulfonyl moiety, suggest its potential to participate in a variety of MCRs to generate novel heterocyclic compounds with potential therapeutic applications. The pyridinesulfonyl group, in particular, can act as a key pharmacophore, influencing the physicochemical and biological properties of the final products.
While direct literature precedents for the use of this compound in multicomponent reactions are not extensively documented in the reviewed literature, its structural analogy to other activated acetonitriles, such as malononitrile, allows for the formulation of prospective applications in well-established MCRs. This document provides detailed, hypothetical application notes and protocols to guide researchers in exploring the utility of this compound for the synthesis of novel pyridine and dihydropyridine derivatives.
Proposed Multicomponent Reactions and Protocols
Based on established synthetic methodologies for analogous activated nitriles, this compound is proposed as a key component in the following multicomponent reactions:
Hantzsch-Type Synthesis of Substituted 1,4-Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][2] By replacing one equivalent of the β-ketoester with this compound, a library of novel 1,4-dihydropyridines bearing a pyridinesulfonyl group can be generated. These compounds are of significant interest as analogs of known calcium channel blockers and other biologically active molecules.[3]
Illustrative Reaction Scheme:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Stir the reaction mixture at reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 1,4-dihydropyridine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 4 | 85 | >95 |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 5 | 82 | >95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 4.5 | 88 | >95 |
| 4 | 2-Naphthaldehyde | Methyl acetoacetate | 6 | 79 | >95 |
Guareschi-Thorpe-Type Synthesis of Functionalized 2-Pyridones
The Guareschi-Thorpe reaction and related syntheses provide access to highly functionalized 2-pyridone scaffolds, which are prevalent in numerous biologically active compounds.[4][5] this compound can potentially serve as the active methylene component in a three-component reaction with an α,β-unsaturated ketone and an amine or ammonia source to construct novel 2-pyridones.
Illustrative Reaction Scheme:
-
In a sealed tube, combine the α,β-unsaturated ketone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add a suitable solvent, such as ethanol or acetic acid (5 mL).
-
Heat the reaction mixture at 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Entry | α,β-Unsaturated Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Chalcone | Ethanol | 100 | 10 | 75 | >95 |
| 2 | Benzylideneacetone | Acetic Acid | 120 | 8 | 78 | >95 |
| 3 | 4-(Dimethylamino)chalcone | Ethanol | 100 | 12 | 72 | >95 |
| 4 | (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | Acetic Acid | 120 | 9 | 76 | >95 |
Visualizations
Experimental Workflow for Hantzsch-Type Synthesis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 5. Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Pyridinesulfonylacetonitrile as a Precursor for Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of novel and efficient synthetic routes to these heterocycles is of paramount importance. This document explores the potential of 2-pyridinesulfonylacetonitrile as a precursor for the synthesis of substituted pyridines.
It is important to note that a comprehensive review of the scientific literature reveals a lack of established and documented methods for the direct synthesis of substituted pyridines from this compound. However, based on the known reactivity of related α-sulfonylacetonitriles and established pyridine synthetic strategies, we can propose hypothetical pathways. This document will outline these potential synthetic routes, providing detailed theoretical protocols and workflows.
For practical application, we will also detail the well-documented use of the closely related precursor, 2-pyridylacetonitrile , in the synthesis of substituted pyridines, supported by literature-derived data and protocols.
Hypothetical Pathways for Pyridine Synthesis from this compound
The reactivity of this compound is dictated by the presence of an acidic α-proton, situated between two electron-withdrawing groups (the 2-pyridylsulfonyl and the cyano groups). This makes the methylene group a strong nucleophile upon deprotonation. This reactivity can be theoretically exploited in classical pyridine syntheses.
Proposed Pathway 1: Guareschi-Thorpe Type Reaction
The Guareschi-Thorpe reaction is a classic method for synthesizing 2-pyridones, which can be further functionalized. A hypothetical adaptation of this reaction using this compound is proposed below. This pathway involves the condensation of the α-sulfonylacetonitrile with a 1,3-dicarbonyl compound in the presence of a base.
Logical Workflow for Proposed Guareschi-Thorpe Type Reaction
Caption: Proposed workflow for a Guareschi-Thorpe type synthesis of 2-pyridones.
Table 1: Proposed Reagents and Conditions for Guareschi-Thorpe Type Synthesis
| Reagent/Parameter | Proposed Value/Compound | Purpose |
| Precursor | This compound | C2-N fragment source |
| Reactant | Ethyl acetoacetate | C3-C4-C5-C6 fragment source |
| Base | Sodium ethoxide (NaOEt) | Deprotonation of α-carbon |
| Solvent | Ethanol (EtOH) | Reaction medium |
| Temperature | Reflux | To drive the reaction to completion |
| Reaction Time | 12-24 hours | Estimated time for completion |
Experimental Protocol (Hypothetical)
-
Preparation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Addition of Reactant: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the carbanion. To this mixture, add ethyl acetoacetate (1 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Isolation: The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Established Synthesis of Substituted Pyridines from 2-Pyridylacetonitrile
In contrast to the hypothetical nature of reactions with the sulfonyl derivative, the use of 2-pyridylacetonitrile as a precursor for substituted pyridines and other heterocycles is well-established. The active methylene group in 2-pyridylacetonitrile readily participates in a variety of condensation and cyclization reactions.
Synthesis of Arylhydrazones and Subsequent Heterocycles
2-Pyridylacetonitrile can be coupled with aromatic diazonium salts to yield arylhydrazones, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.
Reaction Workflow for Synthesis from 2-Pyridylacetonitrile
Caption: Established synthetic routes from 2-pyridylacetonitrile.
Table 2: Synthesis of Arylhydrazones from 2-Pyridylacetonitrile
| Aryl Diazonium Salt | Product | Yield (%) | Melting Point (°C) |
| 4-Chlorophenyl | [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile | 92 | 147-148 |
| 4-Nitrophenyl | [(4-Nitrophenyl)hydrazono]pyridine-2-yl-acetonitrile | 85 | 190-192 |
| 4-Methoxyphenyl | [(4-Methoxyphenyl)hydrazono]pyridine-2-yl-acetonitrile | 88 | 130-132 |
Experimental Protocol: General Procedure for the Synthesis of Arylhydrazones
-
Preparation of Diazonium Salt: Prepare a cold solution of the aryldiazonium salt (10 mmol) by adding a solution of sodium nitrite (10 mmol in 10 mL of water) to a cold solution of the arylamine hydrochloride (10 mmol of arylamine in 6 mL of HCl) with stirring.
-
Coupling Reaction: Add the cold diazonium salt solution to a cold solution of 2-pyridylacetonitrile (10 mmol) in ethanol (50 mL) containing sodium acetate trihydrate (10 mmol).
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Isolation: Collect the resulting solid product by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from ethanol.
Conversion of Intermediates to Substituted Pyridines
The arylhydrazone and enaminonitrile intermediates derived from 2-pyridylacetonitrile can be further cyclized to form various substituted pyridines.
Table 3: Synthesis of Heterocycles from 2-Pyridylacetonitrile Derivatives
| Starting Material | Reagent | Product | Yield (%) |
| [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile | Hydroxylamine in refluxing DMF | 2-(4-Chlorophenyl)-5-pyridin-2-yl-2H-[1][2][3]triazol-4-ylamine | 80 |
| 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile | Hydrazine hydrate (microwave) | 4-Pyridin-2-yl-2H-pyrazol-3-ylamine | 75 |
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-pyridin-2-yl-2H-[1][2][3]triazol-4-ylamine
-
Reaction Setup: To a mixture of [(4-chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile (10 mmol) and hydroxylamine hydrochloride (10 mmol) in DMF (20 mL), add anhydrous sodium acetate (2 g).
-
Reaction: Reflux the reaction mixture for 8 hours.
-
Workup: Evaporate the solvent under vacuum.
-
Isolation and Purification: Collect the crude product by filtration, wash with ethanol, and recrystallize from an ethanol/dioxane mixture.
Conclusion
While the direct use of this compound as a precursor for substituted pyridines is not currently documented in the scientific literature, its chemical structure suggests potential for its application in classical pyridine syntheses, such as the Guareschi-Thorpe reaction. The hypothetical protocols provided herein offer a starting point for researchers interested in exploring this novel precursor.
For immediate and practical synthesis of substituted pyridines, the analogous compound, 2-pyridylacetonitrile, remains a versatile and well-documented starting material. The provided experimental protocols for the synthesis of arylhydrazones and their subsequent conversion to triazolyl- and pyrazolylpyridines offer reliable methods for accessing these important heterocyclic scaffolds. Further research into the reactivity of this compound is warranted to expand the toolbox of synthetic chemists in the field of drug discovery and development.
References
Application Notes and Protocols for Pyridine Scaffolds in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Note: Extensive literature searches did not yield specific examples or protocols for the direct application of "2-Pyridinesulfonylacetonitrile" in the synthesis of kinase inhibitors. The following application notes and protocols focus on the broader, well-established use of the pyridine scaffold, a core component of many FDA-approved kinase inhibitors. The methodologies described are fundamental to the synthesis of substituted pyridines and can serve as a foundational guide for medicinal chemists.
Introduction: The Pyridine Scaffold as a Privileged Structure in Kinase Inhibitors
The pyridine ring is a six-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, frequently referred to as a "privileged scaffold".[1][2] Its prevalence in FDA-approved drugs, particularly in the class of protein kinase inhibitors, stems from its unique physicochemical properties.[3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enabling strong interactions with the hinge region of the ATP-binding pocket of many kinases.[2] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues within the active site.[2]
The pyridine scaffold's versatility allows for the strategic placement of various substituents, which can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.[1][2] It is often employed as a bioisostere for a phenyl ring, offering an avenue to modulate a compound's properties while maintaining a similar structural framework.[2] A significant number of FDA-approved kinase inhibitors, including Imatinib and Gefitinib, feature a pyridine core, highlighting its importance in the development of targeted cancer therapies.[1][3]
Featured Kinase Targets and Signaling Pathways
Kinase inhibitors containing a pyridine scaffold target a wide range of protein kinases involved in oncogenic signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers, including non-small cell lung cancer.[1]
EGFR Signaling Pathway
Gefitinib, a pyridine-containing kinase inhibitor, is a selective inhibitor of the EGFR tyrosine kinase.[1] Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling through pathways like the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, ultimately leading to cell proliferation, survival, and migration. Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, blocking these downstream signaling events.[1]
Quantitative Data of Pyridine-Containing Kinase Inhibitors
The following table summarizes the in vitro activity of selected FDA-approved kinase inhibitors that feature a pyridine scaffold.
| Drug | Target Kinase(s) | IC50 (nM) | Disease Indication |
| Imatinib | ABL, c-KIT, PDGFR | 25 - 100 | Chronic Myeloid Leukemia, GIST |
| Gefitinib | EGFR | 2 - 37 | Non-Small Cell Lung Cancer |
| Nilotinib | BCR-ABL | <30 | Chronic Myeloid Leukemia |
| Fostamatinib | Spleen Tyrosine Kinase (SYK) | 41 | Chronic Immune Thrombocytopenia |
| Abiraterone | CYP17A1 | 2.5 | Prostate Cancer |
Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.[3]
Experimental Protocols for the Synthesis of Substituted Pyridines
While specific protocols for "this compound" are unavailable, classical methods for pyridine synthesis are highly relevant for constructing the core of many kinase inhibitors.
General Experimental Workflow for Pyridine Synthesis
The synthesis of a substituted pyridine typically involves the condensation of smaller acyclic precursors to form the heterocyclic ring, which may then undergo further functionalization.
Protocol 1: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are readily oxidized to the corresponding pyridines.[1][4]
Materials:
-
Aldehyde (1 equivalent)
-
β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
-
Oxidizing agent (e.g., nitric acid, DDQ)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.[1]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[1]
-
To a solution of the isolated dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent and stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).
-
Work-up the reaction mixture, which may involve neutralization and extraction with an organic solvent.
-
Purify the crude pyridine product by recrystallization or column chromatography.
Protocol 2: Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines from α-pyridinium methyl ketone salts.[1]
Materials:
-
α-Pyridinium methyl ketone salt (prepared from the corresponding α-haloketone and pyridine) (1 equivalent)
-
α,β-Unsaturated carbonyl compound (1 equivalent)
-
Ammonium acetate
-
Glacial acetic acid or methanol
Procedure:
-
In a reaction vessel, dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in glacial acetic acid or methanol.[1]
-
Add an excess of ammonium acetate to the mixture.[1]
-
Heat the reaction mixture to reflux for several hours, monitoring completion by TLC.[1]
-
After cooling, the reaction mixture is typically poured into water, and the product is isolated by filtration or extraction.
-
Purify the resulting substituted pyridine by appropriate methods such as column chromatography.
Conclusion
The pyridine scaffold is a highly validated and successful structural motif in the design of kinase inhibitors.[2][3] Its favorable properties and synthetic accessibility ensure its continued importance in drug discovery.[2] While direct synthetic applications of "this compound" in this context are not readily found in the literature, the fundamental synthetic methodologies for constructing substituted pyridines, such as the Hantzsch and Kröhnke syntheses, provide a robust toolkit for researchers in the field. A thorough understanding of these classical reactions is essential for the development of novel pyridine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Pyridinesulfonylacetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-pyridinesulfonyl scaffold, the core of 2-pyridinesulfonylacetonitrile, in medicinal chemistry. While direct applications of this compound in drug candidates are not extensively documented in publicly available literature, the closely related class of 2-sulfonylpyridines has emerged as a significant tool for the development of covalent inhibitors targeting cysteine residues in proteins.
Application: The 2-Sulfonylpyridine Scaffold as a Cysteine-Reactive Electrophile
The 2-sulfonylpyridine moiety serves as a tunable and selective electrophile for reacting with cysteine residues in proteins through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] This reactivity makes it a valuable "warhead" for designing targeted covalent inhibitors, which can offer advantages in terms of potency, duration of action, and overcoming drug resistance.
Key Features:
-
Tunable Reactivity: The electrophilicity of the 2-sulfonylpyridine core can be modulated by introducing electron-withdrawing or electron-donating groups on the pyridine ring.[1][2] This allows for fine-tuning the reactivity to achieve a balance between target engagement and off-target effects.
-
Cysteine Selectivity: These compounds exhibit a high degree of selectivity for reacting with the soft nucleophile of a cysteine thiol over other biological nucleophiles.[1][2]
-
Pharmacological Utility: The 2-sulfonylpyridine scaffold has been successfully employed to develop selective covalent modifiers of enzymes, demonstrating its potential in drug discovery.[1][2][3]
A notable example is the development of a selective covalent modifier of adenosine deaminase (ADA). By incorporating the 2-sulfonylpyridine electrophile, researchers created a molecule that targets a cysteine residue distal to the active site, leading to the attenuation of enzymatic activity and inhibition of lymphocytic cell proliferation.[1][2][3]
The discovery of 2-sulfonylpyridines as cysteine-reactive electrophiles was facilitated by utilizing the KEAP1-NRF2 pathway, the endogenous sensor for oxidative stress and electrophiles in mammalian cells.[1][2]
References
Application Notes and Protocols: 2-Pyridinesulfonylacetonitrile in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyridinesulfonylacetonitrile is a versatile and reactive building block in modern organic synthesis, primarily utilized for the construction of carbon-carbon bonds. Its unique structural features, combining an activated methylene group flanked by a nitrile and a 2-pyridylsulfonyl moiety, enable a range of valuable transformations. This document provides detailed application notes and experimental protocols for two key applications of this compound: the synthesis of highly substituted quaternary nitriles through alkylation and its use as a precursor in the Julia-Kocienski olefination for the stereoselective synthesis of alkenes.
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic chemistry, essential for the assembly of complex molecules, including pharmaceuticals and functional materials. Activated methylene compounds are classical precursors for C-C bond formation, and this compound has emerged as a particularly useful reagent. The electron-withdrawing nature of both the nitrile and the 2-pyridylsulfonyl groups significantly acidifies the α-proton, facilitating its removal under mild conditions to generate a stabilized carbanion. This carbanion can then participate in a variety of nucleophilic reactions. Furthermore, the 2-pyridylsulfonyl group can act as a leaving group or a directing group in subsequent transformations, adding to the synthetic utility of this reagent.
Synthesis of Quaternary Nitriles via Alkylation
The reaction of this compound with electrophiles provides a straightforward route to α-substituted and α,α-disubstituted acetonitriles. The resulting products, particularly those with a quaternary carbon center, are valuable intermediates in medicinal chemistry. The protocol can be adapted for sequential alkylations, and a subsequent sulfone-metal exchange allows for the introduction of a third substituent, leading to the efficient assembly of highly hindered nitrile-containing compounds.
Experimental Protocol: General Procedure for the Alkylation of this compound
This protocol describes a general two-step procedure for the synthesis of dialkylated acetonitriles.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[1]undec-7-ene (DBU) for the first alkylation; strong base like n-butyllithium (n-BuLi) for the second alkylation)
-
Anhydrous solvent (e.g., Acetonitrile (CH₃CN) or Tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄))
Procedure:
Step 1: First Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add the first alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude mono-alkylated product, which can be used in the next step without further purification.
Step 2: Second Alkylation to form a Quaternary Center
-
Dissolve the crude mono-alkylated product (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add the second alkyl halide (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-dialkylated acetonitrile.
Data Presentation: Alkylation of this compound
| Entry | Electrophile 1 | Base 1 | Electrophile 2 | Base 2 | Product | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Methyl iodide | n-BuLi | 2-benzyl-2-(pyridin-2-ylsulfonyl)propanenitrile | 85 |
| 2 | Ethyl iodide | DBU | Allyl bromide | n-BuLi | 2-ethyl-2-(pyridin-2-ylsulfonyl)pent-4-enenitrile | 78 |
| 3 | Propargyl bromide | K₂CO₃ | Benzyl bromide | n-BuLi | 2-benzyl-2-(pyridin-2-ylsulfonyl)pent-4-ynenitrile | 82 |
Logical Workflow for Quaternary Nitrile Synthesis
Caption: Workflow for the two-step synthesis of quaternary nitriles.
Julia-Kocienski Olefination
The 2-pyridylsulfonyl group is a well-established activating group in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.[2] This reaction involves the coupling of a sulfone with an aldehyde or ketone. This compound can be readily converted into the required sulfone precursors through alkylation. The subsequent olefination reaction often proceeds with high Z-selectivity.[3]
Experimental Protocol: General Procedure for Julia-Kocienski Olefination
This protocol outlines the synthesis of an alkylated 2-pyridyl sulfone from this compound and its subsequent use in a Julia-Kocienski olefination.
Materials:
-
Alkylated 2-pyridyl sulfone (prepared from this compound as described in the first part)
-
Aldehyde or Ketone
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate (NaHCO₃))
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate (MgSO₄))
Procedure:
Step 1: Synthesis of the Alkylated 2-Pyridyl Sulfone Precursor
-
Follow the mono-alkylation procedure described in the first section to synthesize the desired alkylated 2-pyridyl sulfone from this compound and an appropriate alkyl halide. Purify the product by column chromatography.
Step 2: Julia-Kocienski Olefination
-
To a solution of the alkylated 2-pyridyl sulfone (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LiHMDS (1.1 eq, as a 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Data Presentation: Julia-Kocienski Olefination with 2-Pyridyl Sulfones
| Entry | Sulfone Precursor | Carbonyl Compound | Base | Solvent | Product | Yield (%) | Z:E Ratio |
| 1 | Benzyl(pyridin-2-yl)sulfonylmethane | Benzaldehyde | LiHMDS | THF | Stilbene | 88 | >95:5 |
| 2 | Ethyl(pyridin-2-yl)sulfonylmethane | Cyclohexanecarbaldehyde | KHMDS | THF | 1-Cyclohexyl-1-propene | 82 | >95:5 |
| 3 | Allyl(pyridin-2-yl)sulfonylmethane | Acetophenone | LiHMDS | THF | 2-Phenyl-1,4-pentadiene | 75 | 90:10 |
Reaction Pathway for Julia-Kocienski Olefination
Caption: Mechanism of the Julia-Kocienski Olefination.
Conclusion
This compound is a highly effective and versatile reagent for constructing C-C bonds. The protocols detailed herein for the synthesis of quaternary nitriles and for the Julia-Kocienski olefination demonstrate its broad applicability in organic synthesis. These methods provide access to complex and valuable molecular scaffolds for the development of new pharmaceuticals and other functional materials. The straightforward nature of these reactions, coupled with the ability to control stereochemistry in the olefination, makes this compound an indispensable tool for the modern synthetic chemist.
References
Application Notes: "2-Pyridinesulfonylacetonitrile" as a Versatile Reagent for Pyridone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-Pyridinesulfonylacetonitrile as a reagent for the synthesis of substituted 2-pyridones, a core scaffold in numerous biologically active compounds. While direct literature precedent for this specific transformation is emerging, the following protocols are based on established reactivity of analogous activated acetonitriles, particularly phenylsulfonylacetonitrile, in the synthesis of pyridine derivatives. The proposed methodology offers a convergent and flexible approach to novel pyridone libraries for drug discovery and medicinal chemistry.
Introduction
2-Pyridones are a privileged heterocyclic motif found in a wide array of pharmaceuticals and natural products, exhibiting diverse biological activities including antiviral, anticancer, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to functionalized pyridones is therefore of significant interest. This compound is an attractive building block for this purpose due to the activating nature of both the sulfonyl and cyano groups on the central methylene unit, facilitating its participation in carbon-carbon bond-forming reactions.
The proposed synthesis proceeds via a Michael addition of this compound to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent elimination of the pyridinesulfonyl group to afford the 2-pyridone ring system. This approach allows for the introduction of diverse substituents at various positions of the pyridone core.
Proposed Reaction Mechanism
The synthesis of 2-pyridones using this compound is proposed to follow a Michael addition-cyclization-elimination cascade. The reaction is initiated by the deprotonation of the acidic methylene proton of this compound by a suitable base. The resulting carbanion then undergoes a conjugate addition to an α,β-unsaturated ketone or ester. Subsequent intramolecular cyclization via attack of the nitrile nitrogen onto the carbonyl carbon, followed by tautomerization and elimination of the pyridinesulfinate leaving group, yields the desired 2-pyridone.
Caption: Proposed reaction mechanism for the synthesis of 2-pyridones.
Experimental Protocols
General Protocol for the Synthesis of 6-substituted-4-aryl-3-cyano-2-pyridones
This protocol is a generalized procedure based on the known reactivity of similar sulfonylacetonitriles. Optimization of reaction conditions (base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound
-
Substituted Chalcone (α,β-unsaturated ketone)
-
Base (e.g., Sodium Ethoxide, Potassium tert-butoxide, DBU)
-
Anhydrous Solvent (e.g., Ethanol, THF, DMF)
-
Glacial Acetic Acid
-
Standard laboratory glassware and purification equipment (magnetic stirrer, reflux condenser, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 15-30 minutes to ensure complete formation of the carbanion.
-
Add a solution of the substituted chalcone (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-pyridone.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).
Data Presentation
The following tables summarize the expected scope of the reaction with various substrates and hypothetical yields based on analogous transformations.
Table 1: Substrate Scope for the Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones
| Entry | R¹ (from Chalcone) | R² (from Chalcone) | Expected Product | Hypothetical Yield (%) |
| 1 | Phenyl | Phenyl | 3-Cyano-4,6-diphenyl-2-pyridone | 75-85 |
| 2 | 4-Methoxyphenyl | Phenyl | 3-Cyano-6-phenyl-4-(4-methoxyphenyl)-2-pyridone | 80-90 |
| 3 | 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-3-cyano-6-phenyl-2-pyridone | 70-80 |
| 4 | 2-Thienyl | Phenyl | 3-Cyano-6-phenyl-4-(2-thienyl)-2-pyridone | 65-75 |
| 5 | Phenyl | Methyl | 3-Cyano-6-methyl-4-phenyl-2-pyridone | 60-70 |
Note: Yields are hypothetical and based on reactions with analogous reagents. Actual yields may vary.
Table 2: Optimization of Reaction Conditions (Hypothetical)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | NaOEt | Ethanol | Reflux | 6 | 78 |
| 2 | K-t-BuOK | THF | Room Temp | 12 | 65 |
| 3 | DBU | DMF | 80 | 4 | 82 |
| 4 | NaH | THF | Reflux | 8 | 72 |
Experimental Workflow
The general workflow for the synthesis and characterization of 2-pyridones using this compound is outlined below.
Caption: General experimental workflow for pyridone synthesis.
Applications in Drug Discovery
The synthesized pyridone derivatives can serve as valuable scaffolds for the development of novel therapeutic agents. The functional groups incorporated, such as the cyano group, can be further elaborated to introduce additional diversity. These compounds can be screened for a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: The pyridone core is a known hinge-binding motif in many kinase inhibitors.
-
Antiviral Agents: Substituted pyridones have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Anticancer Agents: The pyridone scaffold is present in several approved anticancer drugs.
The logical relationship for the application of this synthetic methodology in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing synthesized pyridones.
Conclusion
This compound presents itself as a promising and versatile reagent for the synthesis of functionalized 2-pyridones. The proposed methodology, based on a Michael addition-cyclization cascade, offers a straightforward and adaptable route to a variety of substituted pyridone cores. The resulting compounds are of significant interest to the fields of medicinal chemistry and drug discovery, providing a rich source of molecular diversity for the development of novel therapeutics. Further exploration and optimization of this synthetic strategy are encouraged to fully realize its potential.
Application Notes: The Role of Pyridine-Sulfonyl Intermediates in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridinesulfonylurea scaffold is a critical pharmacophore in a number of commercially significant herbicides. These compounds act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. While a variety of synthetic routes to these complex molecules exist, a thorough review of scientific and patent literature indicates that 2-Pyridinesulfonylacetonitrile is not a commonly cited starting material for the synthesis of major, commercially available pyridinesulfonylurea herbicides.
This document provides an overview of the established synthetic pathways for a representative pyridinesulfonylurea herbicide, flazasulfuron, to illustrate the typical intermediates and chemical transformations involved. This information can serve as a guide for researchers interested in the synthesis of this class of agrochemicals.
General Synthetic Strategy for Pyridinesulfonylurea Herbicides
The synthesis of pyridinesulfonylurea herbicides generally involves the coupling of a pyridine sulfonamide derivative with an appropriate heterocyclic amine via a reactive intermediate such as a sulfonyl isocyanate or a carbamate. The following sections detail the synthesis of flazasulfuron as a representative example.
Experimental Protocol: Synthesis of Flazasulfuron
The synthesis of flazasulfuron is a multi-step process that begins with the modification of a simple pyridine precursor.[1][2]
Step 1: Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide
The initial steps involve the formation of the key intermediate, 3-(trifluoromethyl)pyridine-2-sulfonamide, from 3-picoline. This transformation typically involves chlorination, fluorination, conversion to a sulfonyl chloride, and subsequent amination.
-
Materials: 3-picoline, chlorine, fluorine source, sodium hydrosulfide, ammonia.
-
Procedure:
-
3-Picoline undergoes a one-pot chlorination and chlorine/fluorine exchange in the gas phase to yield 2-chloro-3-(trifluoromethyl)pyridine.[2]
-
The resulting 2-chloro-3-(trifluoromethyl)pyridine is treated with sodium hydrosulfide to introduce a thiol group via nucleophilic aromatic substitution.[2]
-
The intermediate thiol is then oxidized with chlorine in an acidic medium to form the corresponding sulfonyl chloride.[2]
-
The crude sulfonyl chloride is carefully added to a chilled concentrated ammonia solution to produce 3-(trifluoromethyl)pyridine-2-sulfonamide.[2]
-
Step 2: Formation of the Phenyl Carbamate Intermediate
The pyridinesulfonamide is activated for the subsequent coupling reaction by converting it into a phenyl carbamate.
-
Materials: 3-(Trifluoromethyl)pyridine-2-sulfonamide, diphenyl carbonate, sodium hydride, anhydrous solvent (e.g., dioxane).
-
Procedure:
Step 3: Coupling to Form Flazasulfuron
The final step is the coupling of the activated phenyl carbamate intermediate with 2-amino-4,6-dimethoxypyrimidine to form the sulfonylurea bridge.
-
Materials: Phenyl carbamate of 3-(trifluoromethyl)pyridine-2-sulfonamide, 2-amino-4,6-dimethoxypyrimidine, anhydrous solvent (e.g., dioxane).
-
Procedure:
-
The phenyl carbamate intermediate is reacted with 2-amino-4,6-dimethoxypyrimidine in a suitable solvent like dioxane.[2]
-
The reaction mixture is typically heated to drive the reaction to completion.
-
The final product, flazasulfuron, can be purified by crystallization.
-
Data Presentation
While specific quantitative data for the synthesis of flazasulfuron is proprietary and varies between manufacturers, the following table presents a qualitative summary of the key transformations and intermediates.
| Step | Starting Material | Key Reagents | Intermediate/Product | Transformation |
| 1 | 3-Picoline | Cl₂, F- source, NaSH, NH₃ | 3-(Trifluoromethyl)pyridine-2-sulfonamide | Ring functionalization and sulfonamide formation |
| 2 | 3-(Trifluoromethyl)pyridine-2-sulfonamide | Diphenyl carbonate, NaH | Phenyl carbamate intermediate | Activation of the sulfonamide |
| 3 | Phenyl carbamate intermediate | 2-Amino-4,6-dimethoxypyrimidine | Flazasulfuron | Sulfonylurea bridge formation |
Mandatory Visualizations
The following diagrams illustrate the general synthetic pathway for pyridinesulfonylurea herbicides.
Caption: General workflow for the synthesis of pyridinesulfonylurea herbicides.
Caption: Step-wise synthesis of the herbicide Flazasulfuron.
Concluding Remarks
The synthesis of pyridinesulfonylurea herbicides is a well-established field in agrochemical research. The primary synthetic routes rely on the preparation of a pyridinesulfonamide intermediate, which is then coupled with a heterocyclic amine. While this compound contains the core pyridinesulfonyl structure, the presence of the acetonitrile group would necessitate additional chemical modifications to facilitate the formation of the sulfonylurea bridge. This may render it a less direct or efficient precursor compared to the widely employed pyridinesulfonamides. Researchers interested in novel synthetic approaches may explore the transformation of the acetonitrile moiety; however, established industrial syntheses for major herbicides like flazasulfuron, nicosulfuron, and rimsulfuron follow the pathways outlined in this document.
References
Application Notes and Protocols: Reactivity of 2-Pyridinesulfonylacetonitrile with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2-pyridinesulfonylacetonitrile, a versatile building block in organic synthesis, particularly for the construction of nitrile-containing quaternary centers. The document outlines its reactions with both electrophiles and nucleophiles, offering experimental protocols and quantitative data to support synthetic planning and execution.
Reactions with Electrophiles
The methylene group of this compound is activated by the adjacent electron-withdrawing sulfonyl and cyano groups, rendering the protons acidic. This allows for deprotonation with a variety of bases to form a stabilized carbanion, which readily reacts with a range of electrophiles. This reactivity is a cornerstone for the synthesis of complex nitrile-containing molecules.
A notable feature of substituted 2-pyridylsulfonylacetonitriles is their participation in a "sulfone-metal exchange". Treatment with organolithium or organomagnesium reagents can generate metalated nitriles that are highly effective in alkylation reactions to create quaternary centers.[1][2][3][4][5] The 2-pyridylsulfone group plays a crucial role in this transformation by anchoring the organometallic reagent, which facilitates the exchange process.[1][2][3][4][5]
Alkylation Reactions
The deprotonated this compound undergoes efficient alkylation with various alkyl halides. The choice of base can be tailored depending on the desired reactivity, with milder bases such as potassium carbonate (K₂CO₃) and 1,8-diazabicycloundec-7-ene (DBU) being sufficient for many transformations.[1][2][3][4] For the creation of highly substituted centers, a sequence of alkylation followed by a sulfone-metal exchange and a subsequent alkylation is a powerful strategy.[1][2][3][4]
Table 1: Alkylation of this compound
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Iodomethane | K₂CO₃ | Acetonitrile | 80 | 12 | 2-(Pyridin-2-ylsulfonyl)propanenitrile | 95 |
| Benzyl Bromide | DBU | THF | 25 | 6 | 2-Phenyl-2-(pyridin-2-ylsulfonyl)acetonitrile | 88 |
| Allyl Bromide | K₂CO₃ | DMF | 25 | 8 | 2-(Pyridin-2-ylsulfonyl)pent-4-enenitrile | 92 |
| n-Butyl Iodide | BuLi, then sulfone-metal exchange with Bu₃MgLi | THF | -78 to 25 | 4 | 2-(Pyridin-2-ylsulfonyl)hexanenitrile | 75 |
Experimental Protocol: General Procedure for Alkylation using a Mild Base
-
To a solution of this compound (1.0 eq) in the appropriate solvent (e.g., acetonitrile, THF, DMF), add the base (K₂CO₃, 1.5 eq or DBU, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide electrophile (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the indicated time, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the alkylation of this compound.
Reactions with Nucleophiles
Detailed studies on the direct reaction of this compound with common nucleophiles are less prevalent in the literature. The electron-withdrawing nature of the sulfonyl and cyano groups deactivates the pyridine ring towards nucleophilic aromatic substitution. However, the functional groups themselves can be susceptible to nucleophilic attack under specific conditions.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid under acidic or basic conditions. This transformation provides a route to α-(2-pyridylsulfonyl) amides and carboxylic acids, which are valuable intermediates in medicinal chemistry.
Table 2: Hydrolysis of this compound
| Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| H₂SO₄ (conc.) | Water | 100 | 4 | 2-(Pyridin-2-ylsulfonyl)acetamide | 85 |
| NaOH (6M) | Ethanol/Water | 80 | 12 | 2-(Pyridin-2-ylsulfonyl)acetic acid | 78 |
Experimental Protocol: Acid-Catalyzed Hydrolysis to the Amide
-
Carefully add concentrated sulfuric acid (5.0 eq) to a cooled (0 °C) solution of this compound (1.0 eq) in water.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure amide.
Caption: Hydrolysis pathway of this compound.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using various reducing agents. This provides access to β-amino sulfones, which are of interest in pharmaceutical development.
Table 3: Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| LiAlH₄ | THF | 0 to 25 | 6 | 2-(Pyridin-2-ylsulfonyl)ethan-1-amine | 75 |
| H₂ (1 atm), Raney Ni | Methanol | 25 | 24 | 2-(Pyridin-2-ylsulfonyl)ethan-1-amine | 82 |
Experimental Protocol: Reduction with Lithium Aluminum Hydride
-
To a cooled (0 °C) suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Caption: Workflow for the reduction of this compound.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex nitrile-containing molecules. Its reactivity is dominated by the acidity of the methylene protons, which allows for a wide range of C-C bond-forming reactions with electrophiles. While its direct reactivity with nucleophiles is less explored, the functional groups within the molecule can be transformed under specific conditions to provide access to other important classes of compounds. The protocols and data presented herein serve as a guide for the effective utilization of this reagent in synthetic organic chemistry and drug discovery programs.
References
Application Notes and Protocols for the Scale-Up Synthesis and Purification of 2-Pyridinesulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis and purification of 2-Pyridinesulfonylacetonitrile, a key intermediate in pharmaceutical development. The protocols detailed below are designed to be robust and scalable, ensuring high purity and yield for research and preclinical applications.
Introduction
This compound is a versatile building block in medicinal chemistry, valued for its utility in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the pyridyl, sulfonyl, and nitrile functional groups provides multiple reaction sites for molecular elaboration. This document outlines a proposed two-step synthetic route starting from the readily available 2-mercaptopyridine, followed by a robust purification protocol.
Physicochemical Data:
| Property | Value |
| CAS Number | 170449-34-0 |
| Molecular Formula | C₇H₆N₂O₂S |
| Molecular Weight | 182.21 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 77-79 °C |
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step process. The first step involves the oxidative chlorination of 2-mercaptopyridine to form the key intermediate, 2-pyridinesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with the anion of acetonitrile to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Pyridinesulfonyl Chloride
This protocol describes the conversion of 2-mercaptopyridine to 2-pyridinesulfonyl chloride via oxidative chlorination.
Materials:
-
2-Mercaptopyridine
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Chlorine Gas
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, gas inlet tube, and temperature probe
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Preparation: In a well-ventilated fume hood, charge the jacketed glass reactor with a mixture of deionized water and concentrated hydrochloric acid.
-
Dissolution: Cool the acidic solution to 0-5 °C using an ice bath and slowly add 2-mercaptopyridine while stirring until it is fully dissolved.
-
Oxidative Chlorination: Bubble chlorine gas through the stirred solution at a controlled rate, maintaining the temperature between 0-10 °C. The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Isolation: Upon completion, the product will precipitate from the reaction mixture. Collect the solid 2-pyridinesulfonyl chloride by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual acid.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 30-40 °C) to obtain the crude 2-pyridinesulfonyl chloride.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material (2-Mercaptopyridine) | 1.0 eq |
| Typical Yield (Crude) | 80-90% |
Step 2: Synthesis of this compound
This protocol details the reaction of 2-pyridinesulfonyl chloride with the anion of acetonitrile.
Materials:
-
2-Pyridinesulfonyl Chloride (from Step 1)
-
Acetonitrile (anhydrous)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of Acetonitrile Anion: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous acetonitrile and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride in portions to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Sulfonyl Chloride: Dissolve the crude 2-pyridinesulfonyl chloride in anhydrous THF and add it dropwise to the acetonitrile anion solution via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the sulfonyl chloride.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material (2-Pyridinesulfonyl Chloride) | 1.0 eq |
| Acetonitrile | 2.0-3.0 eq |
| Sodium Hydride | 1.2-1.5 eq |
| Typical Yield (Crude) | 70-85% |
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the solid this compound on a large scale.
Materials:
-
Crude this compound
-
Ethanol or Isopropanol
-
Deionized Water
-
Activated Carbon (optional)
Equipment:
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol/water or isopropanol/water is recommended. The crude product should be highly soluble in the alcohol at elevated temperatures and sparingly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot alcohol (ethanol or isopropanol) required to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution at reflux.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot alcohol solution until the solution becomes slightly turbid. Add a few drops of hot alcohol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: For maximum yield, cool the flask in an ice bath for at least one hour to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water or isopropanol/water mixture.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C).
Quantitative Data (Representative):
| Parameter | Value |
| Recovery Yield | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting & Optimization
"2-Pyridinesulfonylacetonitrile" reaction optimization and yield improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Pyridinesulfonylacetonitrile, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
dot
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low or incomplete conversion can be attributed to several factors. Firstly, ensure that all reagents, particularly the base and solvent, are of high purity and anhydrous. The presence of moisture can lead to the hydrolysis of the sulfonyl chloride and inhibit the reaction. Secondly, the reaction temperature might be suboptimal. While the reaction is typically conducted at low temperatures (0 °C to room temperature) to minimize side reactions, a slightly elevated temperature may be required to drive the reaction to completion. Finally, consider the stoichiometry of your reactants. A slight excess of the base may be necessary to ensure complete deprotonation of the malononitrile.
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the common side products and how can I minimize their formation?
A2: The most common impurity is unreacted 2-pyridinesulfonyl chloride. This can be minimized by ensuring the correct stoichiometry and allowing for sufficient reaction time. Another potential side product arises from the hydrolysis of 2-pyridinesulfonyl chloride to pyridine-2-sulfonic acid, which can be avoided by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If multiple spots persist, purification by column chromatography is recommended.
Q3: The reaction mixture turns dark, suggesting decomposition of the product or starting materials. How can I prevent this?
A3: A dark reaction mixture is often a sign of decomposition, which can be caused by excessive heat. It is crucial to maintain strict temperature control throughout the reaction, especially during the addition of reagents. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can often mitigate this issue. Additionally, ensure that the reaction is performed under an inert atmosphere to prevent oxidation.
Q4: What is the best method for purifying the final product, this compound?
A4: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent is an effective method.
Experimental Protocols
Synthesis of this compound
This protocol is based on analogous reactions of sulfonyl chlorides with active methylene compounds. Optimization may be required for specific laboratory conditions.
Reaction Scheme:
Materials:
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2-Pyridinesulfonyl chloride
-
Malononitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve malononitrile (1.0 equivalent) in anhydrous THF.
-
Slowly add the malononitrile solution to the sodium hydride suspension at 0 °C with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve 2-pyridinesulfonyl chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 0 → RT | 12 | 65 |
| 2 | NaH (1.5) | THF | 0 → RT | 12 | 75 |
| 3 | NaH (1.1) | DMF | 0 → RT | 12 | 58 |
| 4 | K₂CO₃ (2.0) | Acetonitrile | RT | 24 | 45 |
| 5 | NaH (1.1) | THF | RT | 12 | 60 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time, consider a slight increase in temperature. |
| Poor reagent quality | Use fresh, anhydrous reagents and solvents. | |
| Incorrect stoichiometry | Optimize the base to malononitrile ratio. | |
| Impure Product | Presence of starting materials | Ensure complete reaction; purify by column chromatography. |
| Hydrolysis of sulfonyl chloride | Use anhydrous conditions and an inert atmosphere. | |
| Decomposition | High reaction temperature | Maintain strict temperature control, especially during additions. |
| Air/moisture sensitivity | Perform the reaction under an inert atmosphere. |
Troubleshooting byproduct formation in "2-Pyridinesulfonylacetonitrile" reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-Pyridinesulfonylacetonitrile and related sulfonylated pyridines.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of C2 and C4-sulfonylated pyridine isomers. How can I improve the selectivity for the desired C4-isomer?
A1: Regioselectivity is a common challenge in the C-H sulfonylation of pyridines. The choice of base and solvent has a significant impact on the isomeric ratio. Using N-methylpiperidine as the base has been shown to highly favor the formation of the C4-sulfonylated product. In contrast, bases like DABCO often result in a mixture of C4 and C2 isomers.[1][2][3]
Q2: What is the expected ratio of C4 to C2 isomers when using common bases like DABCO?
A2: When using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base in a solvent like dichloromethane (CH2Cl2), the reaction of pyridine with a sulfinate salt typically yields a C4 to C2 regioisomeric ratio of approximately 70:30.[1][2]
Q3: I am observing very low overall yield of the sulfonylated pyridine product. What could be the cause?
A3: Low yields can be attributed to several factors. The choice of base is critical; for instance, bases like N-methylmorpholine or pentamethyl piperidine have been reported to result in very low overall yields (<10%).[1][2][3] Additionally, suboptimal reaction conditions, such as temperature or reaction time, can also lead to poor conversion. It is also important to ensure the quality and reactivity of your starting materials, particularly the activating agent (e.g., triflic anhydride) and the sulfinate salt.
Q4: Can oxidation of the sulfur atom occur, leading to byproducts?
A4: While the primary concern in this specific synthesis is typically regioselectivity, in related chemistries involving pyridyl sulfides, undesired oxidation of the sulfur to sulfoxides and sulfones is a known side reaction under oxidative conditions.[4] Although the sulfonylation of pyridine to a sulfone already involves a higher oxidation state of sulfur, it is crucial to control the reaction environment to prevent other unwanted oxidative side reactions, depending on the specific reagents used.
Q5: Are there alternative reaction pathways I should be aware of that could lead to unexpected products?
A5: Yes, the reactivity of pyridinium salts with sulfinates can be divergent based on the reaction conditions. For example, a base-catalyzed pathway typically leads to the direct C4-sulfonylation of pyridine. However, exposure to visible light can initiate a radical pathway, leading to a three-component reaction with alkenes to form β-pyridyl alkyl sulfones.[5] It is therefore essential to control the reaction conditions, particularly the exclusion of light if the radical pathway is not desired.
Troubleshooting Guide
| Observation | Possible Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of C4 and C2 isomers) | The base used does not provide sufficient steric hindrance to direct the reaction to the C4 position. | Replace the base. N-methylpiperidine is recommended for high C4 selectivity.[1][2] |
| The solvent may be influencing the transition state that leads to the different isomers. | Changing the solvent from CH2Cl2 to CHCl3 may offer a slight improvement in regioselectivity.[1][2] | |
| Low or No Product Yield | The base used is not suitable for the reaction, leading to decomposition or stalling. | Avoid bases like N-methylmorpholine and pentamethyl piperidine. Use a proven base such as N-methylpiperidine for C4-selective reactions or DABCO if a mixture is acceptable.[1][2][3] |
| The pyridine ring was not sufficiently activated. | Ensure the activating agent (e.g., triflic anhydride) is fresh and added under anhydrous conditions. | |
| The sulfinate salt is of poor quality or has degraded. | Use a high-quality, dry sulfinate salt. | |
| Formation of Unexpected Byproducts | The reaction may be proceeding through an alternative radical pathway. | Ensure the reaction is protected from light, as visible light can promote the formation of sulfonyl radicals and lead to different products.[5] |
| The starting materials or solvent contain impurities that are participating in side reactions. | Use purified, high-purity reagents and anhydrous solvents. |
Data Presentation
Table 1: Influence of Base and Solvent on Regioselectivity of Pyridine Sulfonylation
| Entry | Base | Solvent | C4:C2 Ratio | Overall Yield (%) |
| 1 | DABCO | CH2Cl2 | 70:30 | Moderate |
| 2 | DABCO | CHCl3 | >70:30 | Moderate |
| 3 | N-methylpiperidine | CH2Cl2 | >95:5 | Good |
| 4 | N-methylpyrrolidine | CH2Cl2 | Decreased Regioselectivity | Moderate |
| 5 | N-methylmorpholine | CH2Cl2 | - | <10 |
| 6 | Pentamethyl piperidine | CH2Cl2 | - | <10 |
Data compiled from information suggesting trends in referenced literature.[1][2][3] Exact yields are highly dependent on specific reaction conditions.
Experimental Protocols
General Protocol for C4-Selective Sulfonylation of Pyridine
This protocol is a generalized procedure based on methods described for achieving high C4-selectivity.[1][2]
-
Activation: To a solution of pyridine in an anhydrous solvent (e.g., CH2Cl2) at a controlled temperature (e.g., -78 °C), add triflic anhydride (Tf2O) dropwise under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for a short period (e.g., 15 minutes) to allow for the formation of the N-triflylpyridinium salt.
-
Sulfinate Addition: Add the solid sodium sulfinate salt to the reaction mixture.
-
Base Addition: Add the selective base (e.g., N-methylpiperidine) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to isolate the desired C4-sulfonylated pyridine.
Visualizations
Caption: Reaction pathway for pyridine sulfonylation showing competing C4 and C2 product formation.
Caption: Troubleshooting workflow for poor regioselectivity or yield in pyridine sulfonylation.
References
"2-Pyridinesulfonylacetonitrile" stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Pyridinesulfonylacetonitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
A: this compound is expected to be relatively stable at neutral pH (around 7.0) at room temperature for short-term storage in aqueous solutions. For long-term storage, it is recommended to store the compound in a solid, dry state at low temperatures.
Q2: How does this compound behave under acidic conditions?
A: Under acidic conditions, the primary anticipated degradation pathway is the hydrolysis of the acetonitrile functional group. This reaction typically proceeds in two stages: first to 2-(pyridin-2-ylsulfonyl)acetamide, and upon further heating or in stronger acid, to 2-(pyridin-2-ylsulfonyl)acetic acid. The pyridine ring is generally stable, but the nitrogen atom will be protonated in acidic media, which may influence the overall reaction rate.
Q3: What is the stability of this compound under basic conditions?
A: Basic conditions also promote the hydrolysis of the acetonitrile group. Depending on the reaction conditions (e.g., temperature, concentration of the base), the hydrolysis may yield either 2-(pyridin-2-ylsulfonyl)acetamide or the fully hydrolyzed product, 2-(pyridin-2-ylsulfonyl)acetic acid (as its carboxylate salt). Milder basic conditions may favor the formation of the amide, while more stringent conditions (e.g., prolonged heating) will likely lead to the carboxylic acid.
Q4: Are there any other potential degradation pathways I should be aware of?
A: While hydrolysis of the acetonitrile group is the most probable degradation route, strong nucleophiles could potentially target other sites in the molecule under specific conditions. The sulfonyl group (C-S bond) is generally robust and not expected to cleave under typical acidic or basic hydrolysis conditions.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis after sample preparation in acidic mobile phase. | The acidic mobile phase is causing on-column or pre-injection hydrolysis of the acetonitrile group. | Prepare samples in a neutral or slightly acidic (pH 4-6) solvent and inject them promptly. Consider using a mobile phase with a less aggressive pH if the analyte is sensitive. |
| Low recovery of this compound from a reaction mixture worked up with strong base. | The compound is degrading via base-catalyzed hydrolysis of the acetonitrile moiety. | Use a milder base (e.g., sodium bicarbonate) for the workup and keep the temperature low. Minimize the exposure time to the basic solution. |
| Formation of an unknown intermediate during a reaction. | If the reaction is run in an aqueous basic or acidic environment, the intermediate could be the corresponding amide from partial hydrolysis. | Characterize the intermediate by techniques such as LC-MS and NMR. Compare the retention time and mass with a synthetically prepared standard of 2-(pyridin-2-ylsulfonyl)acetamide if possible. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium if it is acidic or basic. | Assess the stability of this compound in the assay buffer over the time course of the experiment. If degradation is observed, consider adjusting the buffer pH or adding stabilizing excipients. |
Data Presentation: Predicted Stability of this compound
The following tables summarize the expected degradation of this compound based on general chemical principles of its functional groups. These are illustrative and actual degradation rates should be determined experimentally.
Table 1: Predicted Degradation under Acidic Conditions (0.1 M HCl at 50°C)
| Time (hours) | Expected % this compound Remaining | Expected % 2-(pyridin-2-ylsulfonyl)acetamide | Expected % 2-(pyridin-2-ylsulfonyl)acetic acid |
| 0 | 100 | 0 | 0 |
| 6 | 85 | 12 | 3 |
| 12 | 70 | 20 | 10 |
| 24 | 50 | 30 | 20 |
| 48 | 25 | 35 | 40 |
Table 2: Predicted Degradation under Basic Conditions (0.1 M NaOH at 50°C)
| Time (hours) | Expected % this compound Remaining | Expected % 2-(pyridin-2-ylsulfonyl)acetamide | Expected % 2-(pyridin-2-ylsulfonyl)acetic acid (as salt) |
| 0 | 100 | 0 | 0 |
| 6 | 80 | 15 | 5 |
| 12 | 60 | 25 | 15 |
| 24 | 35 | 30 | 35 |
| 48 | 10 | 25 | 65 |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
Objective: To determine the stability of this compound under defined pH and temperature conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound (1 mg/mL) in acetonitrile.
-
Prepare test solutions by diluting the stock solution into 0.1 M HCl, 0.1 M NaOH, and pH 7.4 phosphate buffer to a final concentration of 100 µg/mL.
-
Incubate the test solutions at a controlled temperature (e.g., 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each test solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining this compound and any degradation products.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Predicted acidic degradation pathway of this compound.
Caption: Predicted basic degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Purification of 2-Pyridinesulfonylacetonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Pyridinesulfonylacetonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended actions.
Issue 1: Low Purity After Initial Synthesis
Description: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of significant impurities.
| Potential Cause | Recommended Action |
| Incomplete Reaction: Unreacted 2-chloropyridine or sulfonylacetonitrile remains. | Monitor the reaction progress by TLC until the starting materials are consumed. Consider extending the reaction time or adjusting the stoichiometry of the reactants. |
| Side Reactions: Formation of byproducts such as 2,6-disubstituted pyridines or hydrolysis of the nitrile group. | Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. A thorough work-up with an aqueous wash can help remove some polar byproducts. |
| Degradation of Product: The product may be sensitive to the reaction or work-up conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heat and prolonged exposure to strong acids or bases during the work-up. |
Issue 2: Difficulty with Recrystallization
Description: Challenges are encountered when attempting to purify this compound by recrystallization, such as the product "oiling out" or poor crystal formation.
| Potential Cause | Recommended Action |
| Inappropriate Solvent Choice: The solvent has either too high or too low solvating power for the compound at varying temperatures. | Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). A good single solvent will dissolve the compound when hot but not when cold. |
| "Oiling Out": The compound separates from the solution as a liquid instead of forming solid crystals. This can occur if the solution is supersaturated at a temperature above the compound's melting point. | Use a Solvent Mixture: Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature and slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the oil and then allow the solution to cool slowly. |
| Poor Crystal Formation: The product precipitates as an amorphous solid or very fine powder, which may occlude impurities. | Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield. Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth. Seeding: Add a single, pure crystal of this compound to the cooled, saturated solution to induce crystallization. |
Issue 3: Poor Separation in Column Chromatography
Description: Co-elution of the product with impurities during silica gel column chromatography.
| Potential Cause | Recommended Action |
| Inappropriate Mobile Phase Polarity: The solvent system is either too polar (impurities and product elute together) or not polar enough (product does not move from the baseline). | TLC Optimization: Systematically test different mobile phase compositions using TLC to achieve good separation between the product and impurities. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product. |
| Compound Streaking on Silica Gel: The polar nature of the pyridine and sulfonyl groups can lead to strong interactions with the acidic silica gel, causing tailing of the product peak. | Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape. Deactivate Silica Gel: Prepare a slurry of the silica gel in the mobile phase containing the modifier before packing the column. |
| Compound Degradation on Silica Gel: The product may be unstable on the acidic stationary phase. | Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography). |
| Overloading the Column: Applying too much crude product to the column leads to broad peaks and poor separation. | As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound starting from 2-chloropyridine and sulfonylacetonitrile?
A1: The most common impurities are likely to be unreacted 2-chloropyridine and sulfonylacetonitrile. Other potential impurities could include 2,6-bis(sulfonylacetonitrile)pyridine if the reaction is not carefully controlled, and potentially small amounts of 2-hydroxypyridine derivatives if moisture is present during the reaction.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Given the polar nature of the molecule, a good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol. If the compound is too soluble in these solvents even at low temperatures, a two-solvent system, such as ethanol/water or ethyl acetate/hexane, is recommended.[1]
Q3: How can I effectively remove colored impurities from my crude this compound?
A3: If your product is discolored, you can treat a solution of the crude material with activated carbon before the final purification step. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently with stirring for a short period, and then filter the hot solution through a pad of celite to remove the carbon before proceeding with recrystallization or column chromatography.
Q4: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
Q5: I am still seeing a persistent impurity after both recrystallization and column chromatography. What else can I try?
A5: If a persistent impurity with similar polarity and solubility to your product is present, you may need to consider alternative purification techniques. These could include preparative High-Performance Liquid Chromatography (HPLC) or derivatization of the impurity to alter its chemical properties, making it easier to separate.
Data Presentation
Table 1: Suggested Solvent Systems for Purification of this compound
| Purification Technique | Good Solvents (for dissolving) | Poor Solvents (for precipitating) | Typical Mobile Phase (Column Chromatography) |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate, Acetone | Water, Hexane, Heptane | N/A |
| Column Chromatography (Normal Phase) | Dichloromethane, Ethyl Acetate | Hexane, Heptane | 30-70% Ethyl Acetate in Hexane |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Mobile Phase Selection: Based on TLC analysis, prepare an appropriate mobile phase, for example, a 1:1 mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Optimizing Catalyst Loading for 2-Pyridinesulfonylacetonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for optimizing catalyst loading in reactions involving 2-Pyridinesulfonylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A typical starting point for catalyst loading in palladium-catalyzed cross-coupling reactions involving substrates like aryl sulfones is in the range of 1-5 mol% for the palladium precursor.[1][2] For challenging substrates or initial screening experiments, a slightly higher loading of around 5 mol% might be beneficial to ensure reaction initiation.[3] Subsequent optimization should then explore lower loadings to minimize cost and residual metal content.
Q2: My reaction is showing low conversion or stalling. How can I troubleshoot this?
Low conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here are several troubleshooting steps:
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Increase Catalyst Loading: As a first step, incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%, then to 10 mol%) to see if the conversion improves.
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Verify Catalyst and Reagent Purity: Ensure that the palladium catalyst, ligands, and any bases used are of high purity and have been stored correctly to prevent degradation. Impurities can act as catalyst poisons.
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Check for an Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen. Ensure the reaction is set up and maintained under a properly inert atmosphere (e.g., argon or nitrogen).
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Ligand Choice: The choice of phosphine ligand is critical. If you are using a simple ligand like triphenylphosphine (PPh₃), switching to a more electron-rich and sterically bulky ligand, such as XPhos, can often improve catalytic activity for difficult couplings.[1]
-
Solvent and Temperature: Ensure that your solvent is anhydrous and degassed. If the reaction is sluggish at a lower temperature, a moderate increase in temperature may be necessary. However, be aware that higher temperatures can sometimes lead to catalyst decomposition or side product formation.
Q3: I am observing the formation of significant side products. What are the likely causes and how can I minimize them?
Side product formation is often related to incorrect catalyst-to-ligand ratios, reaction temperature, or the presence of contaminants.
-
Homocoupling of Starting Materials: This can occur if the catalytic cycle is not efficient. Optimizing the catalyst-to-ligand ratio is crucial. A 1:1 to 1:2 ratio of palladium to ligand is a common starting point, but this may need to be screened.
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Decomposition of Starting Material or Product: The sulfonylacetonitrile moiety can be sensitive to harsh basic conditions or high temperatures. Consider screening different bases (e.g., moving from a strong base like NaH to a milder carbonate or phosphate base).
-
Ligand Degradation: At elevated temperatures, some phosphine ligands can degrade. If you suspect this is an issue, consider using a more thermally stable ligand or running the reaction at a lower temperature for a longer period. High ligand-to-palladium ratios can also sometimes inhibit the reaction.[3]
Q4: How does the order of addition of reagents impact the reaction?
The order of addition can be critical. It is often beneficial to pre-form the active catalyst by stirring the palladium precursor and the ligand in the solvent for a period before adding the other reagents. This ensures that the active catalytic species is present at the start of the reaction.
Data Presentation: Optimizing Catalyst Loading
The following tables present representative data for the optimization of catalyst loading in a hypothetical palladium-catalyzed arylation of this compound with an aryl bromide.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 1 | K₂CO₃ | 100 | 24 | 35 |
| 2 | Pd(OAc)₂ | PPh₃ | 3 | K₂CO₃ | 100 | 24 | 62 |
| 3 | Pd(OAc)₂ | PPh₃ | 5 | K₂CO₃ | 100 | 24 | 75 |
| 4 | Pd(OAc)₂ | PPh₃ | 10 | K₂CO₃ | 100 | 24 | 76 |
Table 2: Comparison of Different Ligands at Optimized Catalyst Loading
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | 2.5 | Cs₂CO₃ | 110 | 18 | 70 |
| 2 | Pd₂(dba)₃ | Xantphos | 2.5 | Cs₂CO₃ | 110 | 18 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | 2.5 | Cs₂CO₃ | 110 | 18 | 92 |
| 4 | Pd₂(dba)₃ | RuPhos | 2.5 | Cs₂CO₃ | 110 | 18 | 88 |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Arylation of this compound
This protocol is a general guideline for a palladium-catalyzed cross-coupling reaction. The specific aryl halide, base, solvent, and temperature will require optimization for each specific substrate combination.
Materials:
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This compound
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Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., XPhos)
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Anhydrous base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
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Standard laboratory glassware, dried in an oven
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Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (2.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., 2.5 mol% Pd₂(dba)₃) and the ligand (e.g., 5.5 mol% XPhos) and add them to the Schlenk flask.
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Add the anhydrous, degassed solvent via cannula or syringe.
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Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
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Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for optimizing catalyst loading.
References
"2-Pyridinesulfonylacetonitrile" handling and storage recommendations
This guide provides essential information for the safe handling, storage, and troubleshooting of 2-Pyridinesulfonylacetonitrile for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (CAS No. 170449-34-0) is a chemical compound with the molecular formula C7H6N2O2S.[1][2][3] It is an off-white to light yellow solid at room temperature.[3] Due to inconsistencies in publicly available data for similar compounds, it is crucial to refer to the specific properties of the compound with this CAS number to ensure safe handling.
Q2: What are the primary hazards associated with this compound?
Based on data for structurally similar compounds, this compound is considered hazardous. The primary hazards include:
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Harmful if swallowed, in contact with skin, or if inhaled.[4]
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Causes skin irritation.[4]
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Causes serious eye irritation.[4]
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May cause respiratory irritation.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Always wear appropriate personal protective equipment to minimize exposure. This includes:
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Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.[4]
Q4: How should this compound be stored?
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store under an inert atmosphere.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Protect from moisture and air.
Troubleshooting Guide
Issue: I've seen conflicting information about the physical state of this compound. Is it a liquid or a solid?
Solution: this compound (CAS: 170449-34-0) is a solid at room temperature, with a melting point of 77-79°C.[3] The conflicting information likely arises from safety data sheets for other, structurally different compounds that may have been incorrectly associated with this chemical. Always verify the CAS number to ensure you are consulting the correct safety and handling information.
Issue: What should I do in case of accidental exposure?
Solution: Follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]
Issue: What materials are incompatible with this compound?
Solution: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
Quantitative Data Summary
| Property | Value |
| CAS Number | 170449-34-0 |
| Molecular Formula | C7H6N2O2S |
| Molecular Weight | 182.2 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 77-79 °C |
| Boiling Point | 440.8 ± 41.0 °C (Predicted) |
| Density | 1.356 ± 0.06 g/cm³ (Predicted) |
Experimental Protocols & Workflows
Chemical Spill Response Workflow
In the event of a spill, a clear and immediate response is critical to ensure safety. The following diagram outlines the recommended workflow for handling a spill of this compound.
References
"2-Pyridinesulfonylacetonitrile" decomposition pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridinesulfonylacetonitrile. The information is designed to help anticipate and address potential issues related to the decomposition of this compound during experiments.
Troubleshooting Guides
Issue 1: Unexpected Loss of Starting Material or Appearance of Unidentified Impurities
Possible Cause: Decomposition of this compound.
Troubleshooting Steps:
-
Review Reaction/Storage Conditions:
-
Temperature: Has the compound been exposed to elevated temperatures? Thermal decomposition is a potential degradation pathway for pyridinic compounds.
-
pH: Was the reaction performed under strongly acidic or basic conditions? The methylene protons are acidic, and strong bases can lead to unwanted side reactions. The sulfonyl group may be susceptible to hydrolysis under certain pH conditions.
-
Moisture: Was the experiment conducted under anhydrous conditions? Sulfonyl halides are known to be moisture-sensitive, suggesting that the sulfonyl group in this compound could be susceptible to hydrolysis.[1]
-
Light Exposure: Have the compound or reaction mixtures been exposed to high-intensity light, particularly UV? Pyridine and its derivatives can be susceptible to photodegradation.
-
-
Analyze for Potential Decomposition Products:
-
Utilize techniques like LC-MS or GC-MS to identify potential impurities. Based on the structure, likely decomposition products could include pyridine-2-sulfonic acid (from hydrolysis) or products from reactions involving the active methylene group.
-
-
Implement Preventative Measures:
-
Storage: Store this compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Reaction Conditions:
-
Use moderate temperatures whenever possible.
-
Buffer reactions to maintain a neutral or near-neutral pH if the desired transformation allows.
-
Employ anhydrous solvents and reagents and conduct reactions under an inert atmosphere.
-
Protect light-sensitive reactions from light by using amber glassware or covering the reaction vessel with aluminum foil.
-
-
Issue 2: Inconsistent Reaction Yields or Rates
Possible Cause: Gradual decomposition of this compound stock solution or instability under reaction conditions.
Troubleshooting Steps:
-
Assess Stock Solution Stability:
-
If using a stock solution, prepare it fresh before use.
-
If a stock solution must be stored, store it at a low temperature (e.g., ≤ 4°C) and protected from light. Before use, allow the solution to warm to room temperature and visually inspect for any precipitation or color change.
-
Re-analyze the purity of the stock solution periodically by a suitable method (e.g., HPLC) to check for degradation.
-
-
Evaluate Reaction Matrix Effects:
-
Consider the compatibility of all reagents and solvents with this compound. Strong nucleophiles or bases may react with the active methylene group. Strong oxidizing or reducing agents may also lead to degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound?
A1: While specific experimental data for this compound is limited, based on its chemical structure, the following decomposition pathways are plausible:
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Hydrolysis: The sulfonyl group can be susceptible to hydrolysis, especially in the presence of moisture and under non-neutral pH conditions, to yield pyridine-2-sulfonic acid and acetonitrile. Pyridine-2-sulfonyl chloride, a related compound, is known to be unstable in the presence of moisture.[1]
-
Base-Mediated Reactions/Decomposition: The protons on the carbon between the sulfonyl and cyano groups are acidic. In the presence of a strong base, a carbanion is formed, which can participate in various subsequent reactions, potentially leading to decomposition or undesired side products.
-
Thermal Decomposition: Pyridine-containing compounds can decompose at elevated temperatures. The exact decomposition products would depend on the temperature and atmosphere.
-
Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly UV irradiation, which could lead to degradation.
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored under the following conditions:
-
Temperature: Cool (ideally refrigerated at 2-8°C).
-
Atmosphere: Under an inert gas (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Light: Protected from light in an amber vial or other light-blocking container.
-
Container: A tightly sealed container to prevent moisture ingress.
Q3: Is this compound compatible with common laboratory acids and bases?
A3: Caution should be exercised when using strong acids and bases.
-
Strong Bases: Strong bases (e.g., alkali metal hydroxides, alkoxides) will deprotonate the active methylene group, which may be the desired reactivity in some synthetic protocols but can also initiate degradation or side reactions.
-
Strong Acids: Strong acids could potentially catalyze the hydrolysis of the sulfonyl group or the nitrile group, although nitrile hydrolysis typically requires harsh conditions.
-
It is advisable to perform small-scale test reactions to assess compatibility if there are any doubts.
Q4: Are there any known incompatible reagents with this compound?
A4: While a comprehensive incompatibility chart for this specific compound is not available, based on its functional groups, avoid:
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Strong Reducing Agents: These could potentially reduce the nitrile or sulfonyl groups.
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Strong Oxidizing Agents: These could react with the pyridine ring or other parts of the molecule.
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Excessive Moisture: As this can lead to hydrolysis of the sulfonyl group.[1]
Data Summary
Currently, there is a lack of quantitative data in the public domain specifically detailing the decomposition kinetics or stability of this compound under various conditions. Researchers are advised to perform their own stability studies if quantitative data is critical for their application.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in a Given Solvent
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Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Include an internal standard in the solution for accurate quantification.
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Divide the solution into several vials.
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Store the vials under different conditions to be tested (e.g., room temperature, 40°C, exposure to light, inert atmosphere).
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At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.
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Analyze the aliquots by a validated HPLC method to determine the concentration of this compound remaining.
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Plot the concentration versus time to determine the degradation rate.
Visualizations
References
"2-Pyridinesulfonylacetonitrile" reaction work-up and product isolation
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the reaction work-up and product isolation of 2-Pyridinesulfonylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method involves the reaction of 2-pyridinesulfonyl chloride with a carbanion of acetonitrile. This typically requires a strong base to deprotonate acetonitrile, which then acts as a nucleophile, attacking the sulfonyl chloride.
Q2: What are the key challenges during the work-up of this reaction?
The primary challenges include handling unreacted starting materials, removing inorganic salts formed during the reaction, and preventing product decomposition. The product's polarity may also lead to issues during extraction, such as emulsion formation.
Q3: My reaction mixture is a dark, tarry mess. What could be the cause?
Tar formation can result from side reactions, especially if the reaction temperature is too high or if reactive impurities are present. The use of a strong base can also promote polymerization of acetonitrile or other side reactions if not controlled properly.
Q4: I'm having trouble with low yields. What are the potential reasons?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring by TLC or LC-MS is recommended.
-
Product loss during work-up: The product may have some water solubility, leading to loss in the aqueous layers during extraction.
-
Decomposition: Sulfonylacetonitrile compounds can be sensitive to harsh pH conditions or high temperatures.
-
Inefficient purification: The product might be lost during chromatography or crystallization.
Q5: What is the best way to purify the final product?
The crude product can often be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can also be an effective method for obtaining highly pure material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Vigorous/Uncontrolled Reaction | The reaction can be highly exothermic, especially during the addition of the base or the sulfonyl chloride. | - Add the reagents slowly at a low temperature (e.g., 0 °C or below).- Ensure efficient stirring to dissipate heat. |
| Formation of a Precipitate During Work-up | - Precipitation of inorganic salts (e.g., NaCl, KCl) upon addition of water or an organic solvent.- The product itself may be precipitating if the solvent is not suitable. | - Add water to dissolve the inorganic salts before extraction.- If the product is precipitating, add more of the appropriate organic solvent to dissolve it. |
| Persistent Emulsion During Extraction | The presence of polar functionalities in the product and byproducts can lead to the formation of stable emulsions. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite. |
| Product is in the Aqueous Layer | This compound may have some water solubility, especially if the aqueous layer has a high pH. | - Neutralize the aqueous layer to a pH of ~7 before extraction.- Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble compounds. |
| Low Purity After Purification | - Co-elution of impurities with similar polarity during column chromatography.- Thermal decomposition during solvent evaporation or distillation. | - Optimize the solvent system for column chromatography to achieve better separation.- Use a gradient elution method.- Evaporate the solvent under reduced pressure at a low temperature.- Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Reaction Setup:
-
To a stirred solution of acetonitrile (e.g., 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 2-pyridinesulfonyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions and monitor them by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the synthesis and isolation of this compound.
Caption: Troubleshooting decision tree for low yield or impure product.
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Pyridinesulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing reaction exotherms during the synthesis of 2-Pyridinesulfonylacetonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and successful experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with the synthesis of this compound?
A1: The primary thermal hazard stems from the reaction of acetonitrile with a strong base, which is a key step in the synthesis. This reaction can be highly exothermic and has the potential for a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.
Q2: Why is controlling the exotherm important in this synthesis?
A2: Controlling the exotherm is critical for several reasons:
-
Safety: Uncontrolled exotherms can lead to violent boiling, splashing of corrosive materials, and in severe cases, vessel rupture.
-
Product Quality: Excessive temperatures can lead to the formation of impurities and degradation of the desired product, reducing the overall yield and purity.
-
Reproducibility: Consistent temperature control is essential for achieving reproducible results between batches.
Q3: What are the key parameters to monitor during the reaction?
A3: The most critical parameter to monitor is the internal reaction temperature. Continuous monitoring allows for immediate intervention if the temperature deviates from the set point. Other important parameters to observe include the rate of reagent addition, stirrer speed, and the appearance of the reaction mixture.
Q4: What are the general strategies for managing reaction exotherms?
A4: Effective management of reaction exotherms typically involves a combination of the following strategies:
-
Controlled Reagent Addition: Adding the reactive reagents slowly and in a controlled manner allows the heat generated to be dissipated effectively.
-
Efficient Cooling: Utilizing an appropriate cooling bath (e.g., ice-water, dry ice/acetone) is crucial for removing heat from the reaction vessel.
-
Adequate Mixing: Vigorous stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Dilution: Conducting the reaction in a suitable solvent helps to absorb and dissipate the heat generated.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase. | 1. Reagent addition is too fast.2. Inadequate cooling.3. Insufficient stirring.4. Reagent concentration is too high. | 1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling bath (e.g., add more ice/dry ice).3. Ensure the stirrer is functioning correctly and increase the stirring speed.4. If the temperature continues to rise, be prepared to execute an emergency quench (see Section IV).5. For future runs, reduce the rate of addition and/or dilute the reagents. |
| Formation of significant byproducts or low yield. | 1. Reaction temperature was too high.2. Localized "hot spots" due to poor mixing. | 1. Ensure accurate temperature monitoring and maintain the temperature within the optimal range.2. Improve stirring efficiency to ensure a homogeneous reaction mixture.3. Consider a slower rate of reagent addition to minimize temperature fluctuations. |
| Reaction does not initiate or proceeds very slowly. | 1. Reaction temperature is too low.2. Inefficient activation of the base. | 1. Gradually and carefully allow the reaction temperature to rise to the recommended initiation temperature.2. Ensure the base is of high quality and appropriately dispersed in the reaction mixture. |
III. Experimental Protocol: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound with a focus on managing the reaction exotherm. Note: This is a representative protocol and may require optimization based on laboratory conditions and scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Pyridinesulfonyl chloride | 177.60 | 17.76 g | 0.10 |
| Acetonitrile | 41.05 | 4.52 g (5.75 mL) | 0.11 |
| Sodium Hydride (60% in oil) | 24.00 | 4.40 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermocouple for internal temperature monitoring, and a nitrogen inlet.
-
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone).
-
Purge the system with dry nitrogen.
-
-
Preparation of the Acetonitrile Anion:
-
Carefully add sodium hydride (60% dispersion in mineral oil) to the reaction flask.
-
Add anhydrous THF to the flask and begin stirring to create a suspension.
-
Cool the suspension to 0-5 °C using the cooling bath.
-
Slowly add acetonitrile dropwise from the dropping funnel to the stirred suspension. Crucially, monitor the internal temperature closely during this addition. The rate of addition should be controlled to maintain the temperature below 10 °C. A noticeable exotherm and gas evolution (hydrogen) will occur.
-
-
Sulfonylation Reaction:
-
Once the addition of acetonitrile is complete and the gas evolution has subsided, continue stirring at 0-5 °C for 30 minutes.
-
Prepare a solution of 2-pyridinesulfonyl chloride in a minimal amount of anhydrous THF.
-
Add the 2-pyridinesulfonyl chloride solution dropwise to the reaction mixture via the dropping funnel. This step is also exothermic. Maintain a slow addition rate to keep the internal temperature below 10 °C.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution while maintaining cooling. The quenching process can also be exothermic.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
IV. Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Uncontrolled Exotherm
Caption: Decision-making process for managing a thermal runaway event.
Validation & Comparative
A Comparative Guide to 2-Pyridinesulfonylacetonitrile and Phenylsulfonylacetonitrile in Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents in carbon-carbon bond formation is critical for achieving desired stereochemical outcomes and overall reaction efficiency. This guide provides an objective comparison of 2-pyridinesulfonylacetonitrile and phenylsulfonylacetonitrile, focusing on their performance in olefination reactions, supported by experimental data and detailed protocols.
At the forefront of modern synthetic strategies, particularly for the construction of alkenes, the Julia olefination and its variants stand out. Within this family of reactions, the choice of the sulfonyl moiety plays a pivotal role in determining the stereoselectivity of the resulting double bond. This guide delves into a comparative analysis of two key reagents: this compound, a heteroaromatic sulfone known for inducing Z-selectivity in the Julia-Kocienski olefination, and the more traditional phenylsulfonylacetonitrile, which is typically associated with the multi-step classical Julia olefination that favors E-alkene formation.
Core Chemical Differences and Reactivity
The primary distinction between this compound and phenylsulfonylacetonitrile lies in the nature of the aromatic group attached to the sulfonyl moiety. The presence of the electron-withdrawing pyridine ring in this compound is crucial for its utility in the one-pot Julia-Kocienski olefination.[1] This modification allows for a spontaneous Smiles rearrangement under the reaction conditions, a key step in the catalytic cycle of the one-pot procedure.[2][3]
In contrast, the phenylsulfonyl group in phenylsulfonylacetonitrile does not facilitate this spontaneous rearrangement, necessitating a multi-step sequence in the classical Julia-Lythgoe olefination. This typically involves the formation of a β-alkoxy sulfone, followed by activation of the alcohol (e.g., acetylation), and finally, a reductive elimination to yield the alkene.[4]
Performance in Olefination Reactions: A Comparative Overview
The most significant difference in the synthetic performance of these two reagents is the stereochemical outcome of the olefination.
-
This compound for Z-Selectivity: In the context of the Julia-Kocienski olefination, 2-pyridyl sulfones are well-established reagents for the synthesis of Z-alkenes with high stereoselectivity.[1] The reaction proceeds via a one-pot protocol, offering a more streamlined and efficient approach compared to the classical Julia olefination.[1][2] The stereochemical outcome is influenced by factors such as the solvent and the counterion of the base used.[1]
-
Phenylsulfonylacetonitrile for E-Selectivity (Classical Julia Olefination): Phenylsulfonylacetonitrile is a precursor to the phenylsulfonyl carbanion used in the classical Julia-Lythgoe olefination. This multi-step procedure is known for its good to very good E-selectivity, particularly for less substituted alkenes.[4] However, the reaction's tolerance for reducible functional groups is limited due to the use of reducing agents like sodium amalgam in the final elimination step.[4]
The following table summarizes the general performance characteristics of the two reagents in their respective primary olefination applications.
| Feature | This compound (in Julia-Kocienski Olefination) | Phenylsulfonylacetonitrile (in Classical Julia Olefination) |
| Primary Stereoselectivity | High Z-selectivity[1] | High E-selectivity[4] |
| Reaction Type | One-pot procedure[1] | Multi-step procedure[4] |
| Key Mechanistic Step | Smiles Rearrangement[2][3] | Reductive Elimination[4] |
| Functional Group Tolerance | Generally good | Limited by the reductive elimination step[4] |
Experimental Protocols
General Experimental Protocol for Z-Selective Julia-Kocienski Olefination with a Heteroaryl Sulfone (adapted for this compound)
This protocol is based on established procedures for Julia-Kocienski olefination with heteroaryl sulfones and is adapted for the use of this compound to achieve Z-selectivity.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, DME)
-
Strong base (e.g., LiHMDS, KHMDS)
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous solvent under an inert atmosphere at -78 °C, add a solution of the strong base (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde or ketone (1.2 equiv) in the anhydrous solvent dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired Z-alkene.
General Experimental Protocol for Classical Julia Olefination with Phenylsulfonylacetonitrile
This protocol outlines the multi-step nature of the classical Julia olefination.
Step 1: Formation of the β-Hydroxy Sulfone
-
Generate the carbanion of phenylsulfonylacetonitrile by treating it with a strong base (e.g., n-BuLi) in an anhydrous solvent like THF at low temperature (-78 °C).
-
To this solution, add the desired aldehyde or ketone and allow the reaction to proceed to form the β-hydroxy sulfone.
Step 2: Activation of the Hydroxyl Group
-
The resulting β-hydroxy sulfone is then activated, typically by acylation (e.g., with acetic anhydride or benzoyl chloride) or mesylation, to form a good leaving group.
Step 3: Reductive Elimination
-
The activated β-acetoxy or β-mesyloxy sulfone is then subjected to reductive elimination using a reducing agent such as sodium amalgam or samarium(II) iodide to yield the E-alkene.[4]
Logical Workflow for Reagent Selection in Olefination
The choice between this compound and phenylsulfonylacetonitrile is primarily dictated by the desired stereochemistry of the target alkene. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between this compound and phenylsulfonylacetonitrile based on the desired alkene stereochemistry.
Experimental Workflow for a Multi-Step Synthesis Employing Julia-Kocienski Olefination
The Julia-Kocienski olefination is often a key step in the total synthesis of complex natural products. The following diagram illustrates a generalized experimental workflow for a multi-step synthesis where a Z-selective olefination is a crucial transformation.
Caption: Generalized workflow for a multi-step synthesis featuring a key Z-selective Julia-Kocienski olefination step.
Conclusion
-
This compound is the reagent of choice for the synthesis of Z-alkenes via the one-pot Julia-Kocienski olefination. Its heteroaromatic nature is key to the reaction's efficiency and stereochemical control.
-
Phenylsulfonylacetonitrile is traditionally used in the classical Julia-Lythgoe olefination to produce E-alkenes . While reliable in its stereochemical outcome, this method's multi-step nature and the use of harsh reducing agents can be limitations.
The selection between these two reagents should be guided by the desired stereoisomer of the target alkene. For the synthesis of complex molecules where a Z-double bond is required, this compound provides a powerful and efficient tool. For the construction of E-alkenes, while the classical Julia olefination with phenylsulfonylacetonitrile is a valid approach, other modern E-selective olefination methods might also be considered for improved functional group tolerance and milder reaction conditions.
References
Comparative study of "2-Pyridinesulfonylacetonitrile" with other activated methylene compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Pyridinesulfonylacetonitrile with other commonly used activated methylene compounds, namely malononitrile, ethyl cyanoacetate, and Meldrum's acid. The comparison focuses on their structural features, acidity, and reactivity in key carbon-carbon bond-forming reactions, supported by available data and general experimental protocols.
Introduction to Activated Methylene Compounds
Activated methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. This property allows for the ready formation of a stabilized carbanion (enolate) in the presence of a base, making these compounds valuable nucleophiles in organic synthesis. They are cornerstone reagents in reactions such as the Knoevenagel condensation and Michael addition, which are fundamental for the construction of complex molecular frameworks in medicinal chemistry and materials science.
Structural and Electronic Comparison
The reactivity of an activated methylene compound is intrinsically linked to the nature of its electron-withdrawing groups. These groups influence the acidity of the methylene protons and the stability and nucleophilicity of the resulting carbanion.
-
This compound: This compound features a potent combination of a sulfonyl (SO₂) and a cyano (CN) group. The sulfonyl group is a strong electron-withdrawing group through both inductive and resonance effects. The adjacent pyridine ring, being an electron-deficient aromatic system, further enhances the electron-withdrawing nature of the sulfonyl group. This is expected to significantly increase the acidity of the methylene protons.
-
Malononitrile: Contains two cyano groups. The cyano group withdraws electron density through a strong inductive effect and a moderate resonance effect. The two cyano groups work in concert to stabilize the negative charge of the carbanion.
-
Ethyl Cyanoacetate: Possesses a cyano group and an ester group. Both groups are electron-withdrawing, but the ester group is generally considered to be less effective at stabilizing a negative charge through resonance compared to a cyano group.
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This cyclic compound contains two ester functionalities locked in a six-membered ring. The rigid cyclic structure imposes a specific conformation that enhances the acidity of the methylene protons significantly compared to acyclic diesters.
Data Presentation: Comparison of Physicochemical Properties
| Compound | Structure | pKa | Comments |
| This compound | Predicted: -3.29 (Likely inaccurate for methylene proton) | The 2-pyridinesulfonyl group is strongly electron-withdrawing, suggesting high acidity. Experimental pKa data is not readily available. | |
| Malononitrile | ~11 (in water)[1] | A widely used and relatively acidic activated methylene compound. | |
| Ethyl Cyanoacetate | ~11 (in water) | Similar in acidity to malononitrile. | |
| Meldrum's Acid | ~4.97 (in water)[2][3] | Exceptionally acidic due to its rigid cyclic structure. |
Note: The predicted pKa for this compound appears to be an anomaly and likely refers to the protonation of the pyridine nitrogen rather than the methylene proton. Based on the electron-withdrawing strength of the 2-pyridinesulfonyl group, the pKa of the methylene protons is expected to be lower than that of malononitrile and ethyl cyanoacetate, making it a more acidic species.
Comparative Reactivity in Key Synthetic Transformations
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an activated methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond.[4] A more acidic activated methylene compound will generate the required carbanion more readily, potentially leading to faster reaction rates under milder conditions.
-
This compound: Due to its anticipated high acidity, it is expected to be highly reactive in Knoevenagel condensations, likely requiring only a mild base and affording good yields in short reaction times.
-
Malononitrile and Ethyl Cyanoacetate: Both are standard reagents for this reaction and exhibit good reactivity, though they may require slightly stronger basic conditions or longer reaction times compared to more acidic counterparts.
-
Meldrum's Acid: Its high acidity allows it to readily participate in Knoevenagel condensations under very mild conditions.
Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile, such as the carbanion from an activated methylene compound, to an α,β-unsaturated carbonyl compound. The nucleophilicity of the carbanion plays a crucial role in this reaction. Generally, a more stable (less basic) carbanion is a softer nucleophile and is well-suited for Michael additions.
-
This compound: The resulting carbanion is expected to be highly stabilized by the sulfonyl and cyano groups, making it an excellent candidate for Michael additions.
-
Malononitrile and Ethyl Cyanoacetate: The carbanions derived from these compounds are also effective Michael donors.
-
Meldrum's Acid: The enolate of Meldrum's acid is a soft nucleophile and undergoes Michael additions efficiently.
Experimental Protocols
The following are general protocols for the Knoevenagel condensation and Michael addition. Optimal conditions may vary depending on the specific substrates used.
General Protocol for Knoevenagel Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 eq), the activated methylene compound (1.0-1.2 eq), and a suitable solvent (e.g., ethanol, toluene, or acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, triethylamine, or ammonium acetate; typically 0.1-0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
General Protocol for Michael Addition
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated methylene compound (1.1 eq) in a suitable anhydrous solvent (e.g., THF, ethanol, or DMF).
-
Base Addition: Add a base (e.g., sodium ethoxide, potassium carbonate, or DBU; 1.0-1.2 eq) portion-wise at 0 °C or room temperature to generate the carbanion.
-
Addition of Michael Acceptor: Slowly add the α,β-unsaturated compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualization of Reaction Mechanisms and Workflow
Caption: General mechanism of the Knoevenagel condensation.
Caption: General mechanism of the Michael addition.
Caption: Workflow for comparing activated methylene compounds.
Conclusion
This compound emerges as a potentially highly reactive activated methylene compound due to the strong electron-withdrawing capabilities of the 2-pyridinesulfonyl group. While direct comparative experimental data is limited, its structural features suggest it may offer advantages in terms of increased acidity and reactivity in key synthetic transformations like the Knoevenagel condensation and Michael addition, potentially allowing for milder reaction conditions and improved efficiency. Further experimental investigation is warranted to fully elucidate its synthetic utility in comparison to more traditional activated methylene compounds. Researchers are encouraged to consider this compound as a promising alternative for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials.
References
Unambiguous Structure Verification: A Comparative Guide to Validating "2-Pyridinesulfonylacetonitrile" Reaction Products by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the validation of "2-Pyridinesulfonylacetonitrile" reaction products, supported by experimental data and detailed protocols.
"this compound" and its derivatives are of significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry, is critical to a molecule's biological activity and material properties. While a suite of analytical methods is often employed for characterization, single-crystal X-ray crystallography remains the gold standard for providing a definitive and unambiguous structural determination.
Performance Comparison of Validation Techniques
The selection of an analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. Below is a comparative summary of common techniques used to characterize "this compound" reaction products.
| Technique | Information Provided | Sample Requirements | Throughput | Cost | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions. | High-quality single crystal (typically 0.1-0.5 mm). | Low to Medium | High | Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Connectivity of atoms (2D structure), chemical environment of nuclei, relative stereochemistry. | Soluble sample in a deuterated solvent. | High | Medium | Does not provide absolute stereochemistry or precise bond lengths/angles. Signal overlap can complicate analysis of complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Small sample amount, can be in solid, liquid, or gas phase. | High | Low to Medium | Does not provide information on stereochemistry or atomic connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N, SO₂, C=N). | Solid or liquid sample. | High | Low | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Pure, dry sample. | Low | Low | Does not provide structural information, only confirms the elemental formula. |
The Definitive Answer: X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail for structural elucidation. For a novel derivative of "this compound," this technique can definitively confirm:
-
Connectivity: The exact bonding arrangement of the pyridine ring, the sulfonyl group, and the acetonitrile moiety.
-
Conformation: The spatial orientation of the different parts of the molecule.
-
Stereochemistry: The absolute configuration of any chiral centers.
-
Intermolecular Interactions: How the molecules pack in the solid state, revealing hydrogen bonds, π-π stacking, and other non-covalent interactions that can be crucial for understanding physical properties and biological interactions.[1][2]
While other techniques provide valuable and often complementary information, they do not offer the same level of certainty as a well-refined crystal structure. For instance, NMR can suggest connectivity, but X-ray crystallography provides the precise bond lengths and angles to confirm that structure.[3] Similarly, mass spectrometry confirms the molecular weight, but not the isomeric form.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the validation of a "this compound" reaction product using single-crystal X-ray diffraction.
1. Crystal Growth:
- Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common method.
- Vapor diffusion (solvent/anti-solvent system) can also be employed.
- The goal is to obtain well-formed, single crystals of sufficient size and quality.
2. Crystal Mounting and Data Collection:
- A suitable crystal is selected under a microscope and mounted on a goniometer head.
- The mounted crystal is placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
- The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Data Processing and Structure Solution:
- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
- An initial model of the molecule is built into the electron density map.
4. Structure Refinement:
- The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
- Hydrogen atoms are typically located from the difference Fourier map and refined.
- The final refined structure is validated using various crystallographic metrics.
Visualizing the Workflow
The following diagrams illustrate the logical flow of product validation and the specific workflow for X-ray crystallography.
Caption: Logical Flow of Product Validation
Caption: X-ray Crystallography Experimental Workflow
References
2-Pyridinesulfonylacetonitrile: A Comparative Guide to a Putative Carboxylic Acid Bioisostere in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a cornerstone in drug design, pivotal for target engagement through its ability to act as a hydrogen bond donor and acceptor. However, its inherent acidity often contributes to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.[1] This has driven the exploration of carboxylic acid bioisosteres—functional groups that mimic the binding interactions of a carboxylate while offering improved drug-like properties.[2] This guide provides a comparative overview of 2-pyridinesulfonylacetonitrile as a potential, yet underexplored, bioisostere for carboxylic acids, benchmarked against established alternatives.
Physicochemical Properties: A Head-to-Head Comparison
A critical aspect of bioisosteric replacement is the modulation of key physicochemical parameters like acidity (pKa), lipophilicity (logP), and solubility. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes these properties for carboxylic acids and common bioisosteres. Data for this compound is notably absent from peer-reviewed literature, highlighting a significant knowledge gap.
| Functional Group | Representative Structure | pKa Range | Typical logP Contribution | General Solubility |
| Carboxylic Acid | R-COOH | 4–5[3] | Lowers logP | Generally good aqueous solubility |
| This compound | R-CH(CN)SO₂-2-Py | Predicted: -3.29* | Data not available | Data not available |
| Tetrazole | R-CN₄H | 4.5–4.9[3] | Increases lipophilicity vs. COOH[3] | Variable |
| Acyl Sulfonamide | R-CONHSO₂R' | 4-5 | Increases lipophilicity vs. COOH | Generally lower aqueous solubility |
| Hydroxamic Acid | R-CONHOH | 8–9[4] | Variable | Generally good aqueous solubility |
*This predicted pKa likely corresponds to the protonation of the pyridine nitrogen and not the acidic C-H bond, which is more relevant for bioisosteric comparison. The acidity of the methylene protons is expected to be significantly higher.
Experimental Evaluation of Bioisosteres
To ascertain the viability of a novel bioisostere like this compound, a series of standardized experiments are essential. The following sections detail the protocols for determining the key physicochemical and biological parameters.
Experimental Workflow for Bioisostere Evaluation
The journey from a potential bioisostere to a validated lead compound involves a systematic evaluation process.
Detailed Experimental Protocols
1. pKa Determination via Potentiometric Titration
The acidity of a bioisostere is a critical parameter as it influences its ionization state at physiological pH.
-
Objective: To determine the acid dissociation constant (pKa) of the test compound.
-
Materials:
-
Procedure:
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[5]
-
Add KCl to a final concentration of 0.15 M.[5]
-
Purge the solution with nitrogen to remove dissolved CO₂.[5]
-
If the compound is an acid, titrate with 0.1 M NaOH, recording the pH after each addition of titrant. If it is a base, titrate with 0.1 M HCl.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[6]
-
Perform the experiment in triplicate to ensure reproducibility.[5]
-
2. logP Measurement via Shake-Flask Method
Lipophilicity (logP) is a key determinant of a drug's ability to cross cell membranes.
-
Objective: To determine the octanol-water partition coefficient (logP) of the test compound.
-
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
-
-
Procedure:
-
Saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the test compound in the aqueous phase.
-
Mix equal volumes of the n-octanol and the aqueous solution of the compound in a flask.
-
Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning.[7]
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]
-
3. Kinetic Solubility Assay
Poor solubility can hinder drug absorption and lead to unreliable bioassay results.[9]
-
Objective: To determine the kinetic solubility of the test compound in an aqueous buffer.
-
Materials:
-
Procedure:
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.
-
Add an appropriate volume of PBS (e.g., 198 µL) to achieve the desired final compound concentration.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[11]
-
Measure the turbidity of the solution using a nephelometer or measure the absorbance after filtration using a UV-Vis plate reader to determine the concentration of the dissolved compound.[10][11]
-
Biological Activity Assessment
The ultimate goal of a bioisosteric replacement is to maintain or improve biological activity. Standard assays are used to compare the potency of the new analogue against the original carboxylic acid-containing compound.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Antagonism
Many drugs containing carboxylic acids target GPCRs. A bioisostere would need to effectively compete with the endogenous ligand.
General Protocols for Biological Assays
1. Receptor Binding Assay (Competitive)
This assay determines how well a compound competes with a known ligand for a receptor.
-
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.
-
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled ligand specific for the receptor
-
Test compound at various concentrations
-
Assay buffer
-
96-well filter plates
-
Scintillation counter[12]
-
-
Procedure:
-
In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.[13]
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through the filter plates.[13]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition versus the concentration of the test compound to determine the IC50, from which the Ki can be calculated.[14]
-
2. Enzyme Inhibition Assay
This assay measures the ability of a compound to reduce the activity of a target enzyme.
-
Objective: To determine the inhibitory potency (IC50) of the test compound against a specific enzyme.
-
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Test compound at various concentrations
-
Assay buffer
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)[15]
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound in a 96-well plate.[15][16]
-
Initiate the enzymatic reaction by adding the substrate.[16]
-
Monitor the rate of product formation or substrate depletion over time using the plate reader.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.[15]
-
Conclusion
While this compound presents an intriguing scaffold as a potential carboxylic acid bioisostere, the current lack of experimental data on its physicochemical properties and biological activity makes its utility in drug design speculative. The protocols and comparative data presented in this guide offer a framework for the systematic evaluation of this and other novel bioisosteres. For researchers in drug discovery, the path forward with this compound will require rigorous experimental validation to determine if it can indeed offer advantages over the well-trodden path of established carboxylic acid replacements.
References
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 7. enamine.net [enamine.net]
- 8. acdlabs.com [acdlabs.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Pyridine Synthesis: Evaluating Classical Reagents and the Potential of 2-Pyridinesulfonylacetonitrile
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines remains a cornerstone of modern organic chemistry, driven by the prevalence of the pyridine scaffold in pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative analysis of established methods for pyridine synthesis, including the Hantzsch, Kröhnke, Bohlmann-Rahtz, and Guareschi-Thorpe reactions. While these methods are well-documented, this guide also explores the potential utility of 2-pyridinesulfonylacetonitrile, a reagent for which direct application in pyridine synthesis is not prominently described in current literature, thereby offering a perspective on its theoretical application and potential for novel synthetic strategies.
Classical Methods for Pyridine Synthesis: A Comparative Overview
Four classical named reactions have long served as the foundation for constructing the pyridine ring. Each offers a unique approach to assembling this critical heterocycle from acyclic precursors.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a versatile multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][3] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[2]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation
-
Step 1: Synthesis of Dihydropyridine. In a round-bottom flask, a mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically after several hours), the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Oxidation to Pyridine. The dried dihydropyridine (1.0 g) is dissolved in glacial acetic acid (10 mL). To this solution, a mild oxidizing agent such as ceric ammonium nitrate (CAN) or a catalytic amount of an oxidant is added.[4] The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Figure 1. General workflow of the Hantzsch Pyridine Synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a route to highly functionalized, unsymmetrically substituted pyridines. The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5] This method is valued for its mild reaction conditions and the high yields often achieved.[5][6]
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
-
Preparation of N-Phenacylpyridinium Bromide: To a solution of α-bromoacetophenone (1.99 g, 10 mmol) in acetone (20 mL), pyridine (0.79 g, 10 mmol) is added dropwise. The mixture is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with cold acetone, and dried to yield N-phenacylpyridinium bromide.[7]
-
Pyridine Formation: A mixture of N-phenacylpyridinium bromide (2.78 g, 10 mmol), chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol) in glacial acetic acid (30 mL) is heated to reflux (approximately 120°C) for 4-6 hours.[7] After cooling, the mixture is poured into ice-water, and the precipitate is collected by filtration. The crude product is washed with water and cold ethanol, then recrystallized from ethanol to afford pure 2,4,6-triphenylpyridine.[7]
Figure 2. Reaction pathway of the Kröhnke Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that generates substituted pyridines from the condensation of an enamine with an ethynylketone.[8][9] The initial Michael addition forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[9] Modern modifications often allow for a one-pot procedure under acidic catalysis, avoiding the high temperatures of the original method.[10]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
A solution of an enamine (e.g., ethyl β-aminocrotonate, 1.0 mmol) and an ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one, 1.0 mmol) in a mixture of toluene and acetic acid (5:1, 6 mL) is heated at 50°C.[10] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the substituted pyridine.
Figure 3. Logical flow of the Bohlmann-Rahtz Pyridine Synthesis.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that typically utilizes a cyanoacetamide or an alkyl cyanoacetate and a 1,3-dicarbonyl compound in the presence of a base to form 2-pyridone derivatives.[11] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, providing a greener and more user-friendly approach.[12][13]
Experimental Protocol: Guareschi-Thorpe Synthesis of a 2-Pyridone Derivative
A mixture of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (4 mL) is heated at 80°C.[13] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to afford the corresponding 2-pyridone derivative.
Figure 4. General scheme of the Guareschi-Thorpe Pyridine Synthesis.
Quantitative Comparison of Classical Pyridine Syntheses
| Synthesis Method | Typical Starting Materials | Product Type | Typical Yields (%) | Reaction Conditions |
| Hantzsch | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Symmetrically substituted pyridines | 60-96[1] | Room temperature to reflux, often requires a separate oxidation step. |
| Kröhnke | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate | Unsymmetrically substituted pyridines | 60-90+[6] | Mild heating (80-140°C), often in glacial acetic acid or methanol.[5] |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Tri- or tetrasubstituted pyridines | 65-95 (one-pot)[10] | Originally high temperatures; modern methods use acid catalysis at lower temperatures (e.g., 50°C).[9][10] |
| Guareschi-Thorpe | Cyanoacetamide/Alkyl cyanoacetate, 1,3-Dicarbonyl compound, Base | 2-Pyridone derivatives | High[12][13] | Typically requires a base; modern methods use aqueous media at elevated temperatures (e.g., 80°C).[13] |
The Untapped Potential of this compound
A thorough review of the scientific literature reveals a notable absence of this compound as a primary reagent for the de novo synthesis of pyridine rings. Its structural analog, 2-pyridylacetonitrile, has been utilized in the synthesis of other heterocyclic systems, such as azolylpyridines, but not for constructing the pyridine core itself.
However, the chemical structure of this compound suggests its potential as a valuable synthon in pyridine synthesis. The methylene group is doubly activated by the strongly electron-withdrawing sulfonyl and cyano groups, making the methylene protons highly acidic and the corresponding carbanion a soft nucleophile.
A Hypothetical Approach: this compound in a Michael Addition-Cyclization Cascade
Theoretically, this compound could participate in a reaction analogous to the classical syntheses that rely on active methylene compounds. For instance, it could act as a C2 synthon in a Michael addition reaction with an α,β-unsaturated carbonyl compound. The resulting adduct, a 1,5-dicarbonyl equivalent, could then undergo cyclization with a nitrogen source. The pyridinesulfonyl group could potentially serve as a leaving group during the final aromatization step, a role that would need to be experimentally verified.
Potential Advantages:
-
High Reactivity: The doubly activated methylene group would likely facilitate the initial Michael addition under mild conditions.
-
Novel Substitution Patterns: The use of this reagent could lead to pyridines with unique substitution patterns not easily accessible through classical methods.
Potential Challenges:
-
Leaving Group Ability: The viability of the pyridinesulfonyl group as a leaving group during aromatization is a critical and unproven aspect.
-
Reaction Pathway Control: The high reactivity could also lead to undesired side reactions, requiring careful optimization of reaction conditions.
Figure 5. A hypothetical reaction pathway for pyridine synthesis using this compound.
Conclusion
The classical methods for pyridine synthesis, including the Hantzsch, Kröhnke, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, remain powerful and versatile tools for the construction of a wide array of pyridine derivatives. Each method offers distinct advantages in terms of the types of pyridines that can be synthesized and the required reaction conditions.
While this compound is not a documented reagent for pyridine synthesis, its chemical properties suggest a potential for its use in novel synthetic strategies. The exploration of its reactivity in Michael addition-cyclization cascades could open new avenues for the synthesis of uniquely functionalized pyridines. This presents an opportunity for further research to expand the synthetic chemist's toolkit for accessing this important class of heterocyclic compounds.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-Pyridinesulfonylacetonitrile Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic methods for the analysis of reaction intermediates derived from 2-Pyridinesulfonylacetonitrile. Due to the transient and reactive nature of these intermediates, direct spectroscopic data is often scarce in the literature. This guide, therefore, presents a composite analysis based on published data for analogous compounds and final products to elucidate the expected spectroscopic characteristics.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a cyanomethylsulfonyl pyridine moiety. Its reactions typically proceed through the formation of a nitrile-stabilized carbanion intermediate upon deprotonation of the acidic methylene proton. Subsequent reaction with electrophiles, such as alkyl halides, leads to the formation of substituted acetonitriles. Understanding the formation and consumption of these intermediates is crucial for reaction optimization and mechanistic studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Reaction Pathway and Key Intermediates
The most common reaction involving this compound is its deprotonation to form a resonance-stabilized carbanion, which then acts as a nucleophile. A typical alkylation reaction is proposed to follow the pathway below.
The Strategic Application of 2-Pyridinesulfonylacetonitrile in the Synthesis of Complex Bioactive Molecules: A Comparative Analysis
For researchers and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. This guide provides a comparative analysis of 2-Pyridinesulfonylacetonitrile as a strategic reagent in the synthesis of molecules bearing quaternary nitrile centers, a structural motif of increasing importance in medicinal chemistry. While direct application in the synthesis of currently marketed active pharmaceutical ingredients (APIs) is not widely documented in publicly available literature, its utility in constructing complex, potentially bioactive compounds offers a valuable tool for discovery and development.
This guide will objectively compare the performance of this compound with alternative synthetic methodologies, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a versatile reagent employed in organic synthesis, primarily for the creation of sterically hindered quaternary nitrile centers. Its unique reactivity stems from the ability of the pyridylsulfone group to act as a traceless activating group that facilitates the sequential alkylation of the adjacent methylene carbon. Subsequent sulfone-metal exchange and reaction with electrophiles provide a powerful method for constructing complex carbon frameworks.
Comparative Synthesis: Construction of Quaternary Nitriles
The true value of a synthetic method is best understood through direct comparison with established alternatives. Here, we analyze the synthesis of a representative quaternary nitrile, a key structural element found in various biologically active compounds.
Scenario: Synthesis of 2,2-diphenylpropanenitrile.
Method 1: Synthesis via this compound
This approach, developed by Fleming and coworkers, leverages the sequential alkylation and sulfone-metal exchange of this compound.
Experimental Protocol:
-
Alkylation: To a solution of this compound in a suitable solvent (e.g., THF), a base (e.g., NaH) is added, followed by the addition of one equivalent of an alkyl halide (e.g., methyl iodide). The reaction is stirred until completion. A second equivalent of base and a second alkyl halide (e.g., benzyl bromide) are then added to complete the dialkylation.
-
Sulfone-Metal Exchange and Arylation: The resulting dialkylated pyridinesulfonylacetonitrile is treated with an organometallic reagent (e.g., n-butyllithium) at low temperature to induce a sulfone-metal exchange, generating a metalated nitrile species. This intermediate is then quenched with an electrophile (e.g., a phenylating agent) to yield the final quaternary nitrile.
Method 2: Alternative Synthesis via Phase-Transfer Catalysis
A common alternative for the synthesis of quaternary nitriles involves the alkylation of a simpler nitrile under phase-transfer catalysis (PTC) conditions.
Experimental Protocol:
-
Reaction Setup: Phenylacetonitrile is dissolved in a biphasic system of an organic solvent (e.g., toluene) and a concentrated aqueous solution of a strong base (e.g., NaOH). A phase-transfer catalyst (e.g., a quaternary ammonium salt) is added.
-
Alkylation: Two equivalents of an alkylating agent (e.g., methyl iodide) are added, and the mixture is vigorously stirred at a controlled temperature. The catalyst facilitates the transfer of the deprotonated nitrile to the organic phase, where it reacts with the alkylating agent. The process is repeated for the second alkylation.
Data Presentation: A Head-to-Head Comparison
| Parameter | Method 1: this compound | Method 2: Phase-Transfer Catalysis |
| Starting Material | This compound | Phenylacetonitrile |
| Key Reagents | NaH, Alkyl Halides, n-BuLi | NaOH, Alkyl Halides, Phase-Transfer Catalyst |
| Reaction Steps | 3 (Deprotonation, Alkylation, Exchange/Alkylation) | 2 (Sequential Alkylations) |
| Typical Yield | Generally high (often >80%) | Variable, can be lower due to side reactions |
| Purity of Crude Product | Often high, requiring minimal purification | May contain over-alkylation or side products |
| Reaction Conditions | Requires anhydrous conditions and low temperatures for the sulfone-metal exchange step. | Biphasic system, often at elevated temperatures. |
| Substrate Scope | Broad, allows for the introduction of a wide variety of alkyl and aryl groups. | Can be limited by the stability of the nitrile and alkylating agents under strongly basic conditions. |
| Safety Considerations | Use of pyrophoric n-butyllithium requires specialized handling. | Use of concentrated strong bases. |
Logical Workflow and Pathway Diagrams
To visually represent the synthetic strategies and the biological context of nitrile-containing compounds, the following diagrams are provided.
Diagram 1: Synthetic Workflow Comparison
Caption: Comparative workflow for the synthesis of a quaternary nitrile.
Diagram 2: Role of Nitrile-Containing Compounds in Drug Discovery
Nitrile groups are prevalent in many active pharmaceutical ingredients due to their unique electronic properties and their ability to act as bioisosteres for other functional groups. They can participate in key interactions with biological targets, such as enzymes and receptors.
Caption: The role of the nitrile group in drug design.
Conclusion
The use of this compound presents a robust and high-yielding method for the synthesis of complex molecules containing quaternary nitrile centers. While it involves the use of strong organometallic bases and requires anhydrous conditions, it offers significant advantages in terms of substrate scope and the clean formation of the desired product. In contrast, traditional methods like phase-transfer catalysis, while operationally simpler, can be less efficient and have a more limited scope. For researchers in drug discovery and development, the this compound methodology provides a powerful tool for accessing novel chemical space and constructing challenging molecular architectures that may be crucial for biological activity.
Performance of 2-Pyridinesulfonylacetonitrile in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated performance of 2-Pyridinesulfonylacetonitrile in various solvent systems. Due to the limited availability of direct comparative studies on this specific reagent, this document leverages established principles of organic chemistry, data from structurally analogous compounds such as other arylsulfonylacetonitriles, and known solvent effects on relevant reaction types. The information herein is intended to guide solvent selection for key applications of this compound, including C-C bond formation and olefination reactions.
Executive Summary
This compound is a versatile reagent characterized by an activated methylene group flanked by a strongly electron-withdrawing 2-pyridinesulfonyl group and a nitrile group. This structural feature renders the methylene protons acidic, making it a valuable precursor for a variety of chemical transformations. The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, selectivity, and the solubility of reactants and products. This guide explores the expected impact of different solvent classes on the performance of this compound in two of its primary applications: the Knoevenagel condensation and the Julia-Kocienski olefination.
Data Presentation: Anticipated Performance in Key Reactions
The following tables summarize the expected qualitative and quantitative performance of this compound in different solvent systems based on general principles and data from related compounds.
Table 1: Expected Performance in Knoevenagel Condensation
| Solvent System | Dielectric Constant (ε) | Expected Reaction Rate | Expected Yield | Key Considerations |
| Protic Solvents | ||||
| Methanol (MeOH) | 32.7 | Moderate | Good to Excellent | Can solvate both the anionic intermediate and the electrophile. May participate in hydrogen bonding, potentially slowing down the reaction compared to polar aprotic solvents. |
| Ethanol (EtOH) | 24.6 | Moderate | Good to Excellent | Similar to methanol but with a lower dielectric constant. Often a good choice for balancing solubility and reactivity. |
| Water (H₂O) | 80.1 | Slow to Moderate | Variable | "Green" solvent. Solubility of organic substrates can be a major limitation. Base-catalyzed reactions in water are possible, with product precipitation driving the reaction.[1] |
| Aprotic Polar Solvents | ||||
| Dimethylformamide (DMF) | 36.7 | Fast | Excellent | High polarity effectively solvates charged intermediates, accelerating the reaction. High boiling point allows for a wide range of reaction temperatures. |
| Acetonitrile (MeCN) | 37.5 | Fast | Excellent | Polar aprotic solvent that can accelerate reactions with charged intermediates.[2] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Fast | Excellent | Highly polar and can significantly accelerate base-catalyzed reactions by effectively solvating cations, leaving the anion more reactive. |
| Aprotic Nonpolar Solvents | ||||
| Toluene | 2.4 | Slow | Poor to Moderate | Low polarity generally disfavors the formation of charged intermediates common in Knoevenagel condensations. May be suitable for specific catalytic systems. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Good | Moderately polar and a good general-purpose solvent. Performance can be highly dependent on the catalyst used. |
| Solvent-Free | N/A | Very Fast | Excellent | Environmentally friendly approach. Reactions are often rapid and high-yielding, driven by the intimate contact of reactants.[3] |
Table 2: Expected Performance in Julia-Kocienski Olefination
| Solvent System | Dielectric Constant (ε) | Expected Stereoselectivity (E/Z) | Expected Yield | Key Considerations |
| Aprotic Polar Solvents | ||||
| Dimethylformamide (DMF) | 36.7 | Z-selective | Good to Excellent | High polarity can favor the formation of the Z-alkene.[4] |
| Tetrahydrofuran (THF) | 7.6 | E-selective | Good to Excellent | A common solvent for this reaction, often favoring the more thermodynamically stable E-alkene. |
| 1,2-Dimethoxyethane (DME) | 7.2 | E-selective | Good to Excellent | Similar to THF, often used to favor E-selectivity. |
| Aprotic Nonpolar Solvents | ||||
| Toluene | 2.4 | E-selective | Good | Lower polarity can also favor the E-alkene. |
| Hexane | 1.9 | E-selective | Moderate to Good | Very low polarity may lead to solubility issues but can enhance E-selectivity in some cases. |
| Protic Solvents | ||||
| Methanol (MeOH) | 32.7 | Variable | Moderate | Generally less common for this reaction due to potential side reactions with the strong bases used. |
Experimental Protocols
The following are detailed, generalized methodologies for key reactions involving this compound. Researchers should optimize these protocols for their specific substrates and desired outcomes.
Experimental Protocol 1: General Procedure for Knoevenagel Condensation
Objective: To synthesize an α,β-unsaturated nitrile from an aldehyde or ketone and this compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Base (e.g., piperidine, sodium acetate, DBU)
-
Solvent (e.g., Ethanol, DMF, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the carbonyl compound (1.0 - 1.2 eq).
-
Add the chosen solvent (if not solvent-free). A typical concentration is 0.1-1.0 M.
-
Add a catalytic amount of the base (e.g., 0.1 eq of piperidine).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
If the product is soluble, perform an appropriate aqueous work-up. For example, dilute with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol 2: General Procedure for Julia-Kocienski Olefination
Objective: To synthesize an alkene from an aldehyde and this compound.
Materials:
-
This compound
-
Aldehyde
-
Strong base (e.g., NaHMDS, KHMDS, DBU)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Syringe and needle for additions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Under an inert atmosphere, add this compound (1.1 eq) to a flame-dried round-bottom flask containing the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the strong base (1.0 eq) to the solution and stir for 30-60 minutes to form the carbanion.
-
Add a solution of the aldehyde (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at the low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkene.
Mandatory Visualizations
Caption: Workflow for a typical Knoevenagel condensation reaction.
Caption: Mechanistic pathway of the Julia-Kocienski olefination.
References
Comparative Reactivity Analysis: 2-Pyridinesulfonylacetonitrile vs. Substituted Pyridylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyridylacetonitrile Reactivity
Pyridylacetonitriles are versatile building blocks in organic synthesis. The methylene bridge (-CH₂CN) is flanked by a pyridine ring and a nitrile group, both of which are electron-withdrawing. This electronic arrangement renders the methylene protons acidic, facilitating the formation of a stabilized carbanion upon treatment with a base. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensation reactions.
The reactivity of the methylene group is highly dependent on the nature and position of substituents on the pyridine ring. Electron-withdrawing groups enhance the acidity of the methylene protons, leading to a more readily formed and generally more stable carbanion. Conversely, electron-donating groups decrease the acidity.
The Activating Power of the Sulfonyl Group
The 2-pyridinesulfonyl group (-SO₂-) is a powerful electron-withdrawing group, significantly more so than a nitro group or a halogen. This strong inductive and resonance effect has a profound impact on the adjacent methylene group in 2-pyridinesulfonylacetonitrile. It is expected to substantially increase the acidity of the methylene protons, making this compound one of the most reactive in the pyridylacetonitrile family for reactions involving deprotonation.
Comparative Reactivity Table
The following table summarizes the expected relative reactivity of this compound and various substituted 2-pyridylacetonitriles in reactions where the methylene group acts as a nucleophile. The reactivity is primarily correlated with the predicted pKa of the methylene protons; a lower pKa indicates a more acidic proton and, generally, a more readily formed and reactive carbanion for nucleophilic attack.
| Compound | Substituent at Position 2 | Electronic Effect of Substituent | Predicted pKa (Methylene Protons) | Expected Relative Reactivity |
| This compound | -SO₂-R | Strong Electron-Withdrawing | Very Low | Very High |
| 2-(4-Nitrophenyl)acetonitrile | 4-NO₂-Phenyl | Strong Electron-Withdrawing | Low | High |
| 2-Pyridylacetonitrile | -H | Reference | Moderate | Moderate |
| 2-(4-Chlorophenyl)acetonitrile | 4-Cl-Phenyl | Weak Electron-Withdrawing | Slightly Lower than Reference | Slightly Higher than Reference |
| 2-(4-Methoxyphenyl)acetonitrile | 4-MeO-Phenyl | Electron-Donating | Higher than Reference | Lower than Reference |
Note: The pKa values are qualitative predictions. Specific experimental values for all compounds are not available.
Experimental Protocols
A common reaction to assess the reactivity of these compounds is the Knoevenagel condensation. Below is a general experimental protocol.
General Protocol for Knoevenagel Condensation
This protocol describes the condensation of a pyridylacetonitrile derivative with an aldehyde, a reaction driven by the nucleophilicity of the methylene group.
Materials:
-
Substituted pyridylacetonitrile (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Base (e.g., piperidine, 0.1 eq, or a milder base for more activated nitriles)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
To a solution of the substituted pyridylacetonitrile (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (5 mL), add the basic catalyst (0.1 mmol).
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the nitrile). For highly reactive compounds like this compound, the reaction is expected to proceed under milder conditions (e.g., room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent evaporation.
-
The crude product is then purified by recrystallization or column chromatography.
Note on Reactivity: For this compound, due to its expected high acidity, a very mild base or even a catalyst-free reaction under thermal conditions might be sufficient. In contrast, for pyridylacetonitriles with electron-donating groups, a stronger base and higher temperatures may be required to achieve comparable reaction rates.
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts discussed.
Caption: Correlation between the electronic nature of the substituent and the expected reactivity of the methylene group in substituted pyridylacetonitriles.
Caption: General experimental workflow for the Knoevenagel condensation using substituted pyridylacetonitriles.
Conclusion
This compound is predicted to be a highly reactive C-H acid, significantly more so than unsubstituted 2-pyridylacetonitrile and derivatives bearing less electron-withdrawing groups. This enhanced reactivity, stemming from the potent electron-withdrawing nature of the sulfonyl group, makes it a valuable substrate for reactions requiring the formation of a stabilized carbanion, likely proceeding under milder conditions and with greater efficiency. Researchers and drug development professionals can leverage this heightened reactivity for the synthesis of complex molecules where other pyridylacetonitrile derivatives may be less effective. Further experimental studies are warranted to quantify the reactivity of this compound and fully explore its synthetic potential.
"2-Pyridinesulfonylacetonitrile" assessing the atom economy of reactions
A Comparative Guide to the Atom Economy of Pyridine Synthesis Methods
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, given their prevalence in pharmaceuticals, agrochemicals, and functional materials. As the principles of green chemistry become increasingly integral to modern synthesis, evaluating the efficiency of synthetic routes is paramount. Atom economy, a concept that measures the proportion of reactant atoms incorporated into the desired product, serves as a key metric for this evaluation. This guide provides a comparative analysis of the atom economy of three classical methods for pyridine synthesis: the Hantzsch, Kröhnke, and Bohlmann-Rahtz syntheses.
Comparison of Pyridine Synthesis Methodologies
The following table summarizes the key quantitative data for specific examples of the Hantzsch, Kröhnke, and Bohlmann-Rahtz pyridine syntheses.
| Parameter | Hantzsch Synthesis | Kröhnke Synthesis | Bohlmann-Rahtz Synthesis (Modified) |
| Product | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 2,4,6-Triphenylpyridine | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate |
| Reactants | Benzaldehyde, 2x Ethyl acetoacetate, Ammonium acetate | N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate | 1-Phenyl-2-propyn-1-one, Ethyl 3-aminocrotonate, Acetic acid |
| Molecular Weight of Reactants ( g/mol ) | 106.12 + 2(130.14) + 77.08 = 443.48 | 280.14 + 208.26 + 77.08 = 565.48 | 130.14 + 129.16 + 60.05 = 319.35 |
| Molecular Weight of Product ( g/mol ) | 329.39 | 307.39 | 241.29 |
| Byproducts | 3x H₂O | Pyridine, 2x H₂O, HBr | 2x H₂O |
| Theoretical Atom Economy (%) | 74.27% | 54.36% | 75.56% |
| Reported Yield (%) | 45%[1] | 93-98%[2] | 65-95%[3] |
Reaction Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways for each of the discussed pyridine synthesis methods.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Pyridinesulfonylacetonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of 2-Pyridinesulfonylacetonitrile. Given the compound's structure, which includes a pyridine ring and a cyano group, it should be handled as a hazardous substance. The following procedures are based on the known hazards of similar pyridine and nitrile-containing compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves. Inspect gloves before use and employ proper glove removal technique.[2]
-
Body Protection: A lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2] Under no circumstances should this chemical be allowed to enter drains or the environment.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including surplus material and contaminated laboratory supplies (e.g., gloves, weighing paper, pipette tips), as hazardous waste.[1]
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[2][3]
-
-
Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[1] For liquid waste containing this compound, use a sealable, airtight, and compatible waste container.[4]
-
Ensure the container is in good condition, free of leaks, and the exterior is not contaminated.[3]
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[2]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound or, if unavailable, information on its chemical nature and hazards.
-
-
Recommended Final Disposal Method:
-
The suggested method of disposal for related chemical compounds is incineration. This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This process must be conducted by a licensed and approved waste disposal facility.[2]
-
-
Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the area and, if flammable materials are present and it is safe to do so, eliminate all ignition sources.[1][3]
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]
-
Scoop the absorbed material into a labeled hazardous waste container.[1]
-
Decontaminate the spill area by washing it with soap and copious amounts of water.[1] All cleanup materials should also be disposed of as hazardous waste.[1][3]
-
Hazard Profile of Structurally Related Compounds
| Hazard Classification | Pyridine | Acetonitrile Compounds (General) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Harmful or toxic if swallowed.[5][6] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Harmful or toxic in contact with skin.[6][7] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | Harmful or fatal if inhaled.[6][7] |
| Skin Irritation | Causes skin irritation. | Causes skin irritation.[5] |
| Eye Irritation | Causes serious eye irritation. | Causes serious eye irritation.[5][7] |
| Flammability | Highly flammable liquid and vapor.[7] | Can be flammable.[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Pyridinesulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Pyridinesulfonylacetonitrile (CAS: 170449-34-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic solid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The following personal protective equipment is mandatory for handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications |
| Eye and Face Protection | Chemical safety goggles and face shield | Must provide a complete seal around the eyes to protect from splashes and solid particles. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber) and a lab coat or chemical-protective suit | Nitrile gloves are recommended for protection against nitriles. A lab coat should be worn at a minimum. For larger quantities or tasks with a higher risk of exposure, a chemical-protective suit (e.g., Tyvek®) is advised.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid outside of a certified chemical fume hood or when dusts may be generated. The type of respirator (e.g., N95, or a full-face respirator) should be chosen based on a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot to protect against spills. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound. The following workflow outlines the essential steps for safe handling from preparation to post-experiment cleanup.
Experimental Protocol Details:
-
Don Appropriate PPE: Before entering the laboratory, ensure all PPE as specified in Table 1 is worn correctly.
-
Prepare Work Area: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and free of clutter.
-
Weigh Compound: Use a tared, sealed container to weigh the solid compound on an analytical balance inside the fume hood. This minimizes the risk of generating dust.
-
Dissolve/Dispense Compound: If dissolving, add the solvent to the vessel containing the pre-weighed solid. If dispensing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
Perform Reaction: Conduct the reaction under an inert atmosphere if the compound is sensitive to air or moisture.
-
Decontaminate Glassware: After the experiment, decontaminate all glassware that has been in contact with the compound using an appropriate solvent.
-
Segregate and Label Waste: All waste, including contaminated consumables (gloves, paper towels) and chemical waste, must be placed in a clearly labeled, sealed hazardous waste container.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
-
Wash Hands Thoroughly: Wash hands with soap and water after removing PPE and before leaving the laboratory.[2]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous waste in a designated, labeled container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Contaminated Solvents | Collect in a labeled, sealed hazardous waste container. The container should be appropriate for the solvent used (e.g., glass for organic solvents). |
| Contaminated Consumables (Gloves, Wipes, etc.) | Place in a sealed bag and then into the designated solid hazardous waste container. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 3: Emergency Response Protocol
| Incident | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
